Chemical properties and molecular structure of urea, tris(2-hydroxyethyl)-
An In-Depth Technical Guide to the Chemical Properties and Molecular Structure of Hydroxyalkylated Ureas Abstract This technical guide provides a comprehensive examination of the chemical properties and molecular structu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Chemical Properties and Molecular Structure of Hydroxyalkylated Ureas
Abstract
This technical guide provides a comprehensive examination of the chemical properties and molecular structures of hydroxyalkylated ureas, a class of compounds with significant industrial and research applications. Due to the potential ambiguity in the nomenclature of "tris(2-hydroxyethyl)urea," this guide focuses on the well-characterized Tris(hydroxymethyl)urea and provides a comparative analysis of related (2-hydroxyethyl)urea derivatives . The document is intended for researchers, scientists, and professionals in drug development and material science, offering insights into the synthesis, characterization, and applications of these versatile molecules, with a particular emphasis on their role as crosslinking agents.
Introduction: Navigating the Nomenclature of Hydroxyalkylated Ureas
The precise chemical identity of "urea, tris(2-hydroxyethyl)-" is not extensively documented in readily accessible scientific literature as a standalone, well-characterized compound. However, the name suggests a urea backbone substituted with three 2-hydroxyethyl groups. In contrast, Tris(hydroxymethyl)urea is a well-defined chemical entity with the CAS number 13329-70-9.[1][2] It is plausible that "tris(2-hydroxyethyl)urea" is a misnomer for tris(hydroxymethyl)urea or refers to a component within a mixture of hydroxyalkylated ureas used in specific industrial applications, such as crosslinking agents in polymer chemistry.[3]
This guide, therefore, addresses the broader family of hydroxyalkylated ureas. A primary focus is placed on tris(hydroxymethyl)urea due to its established chemical identity. Furthermore, to comprehensively cover the "hydroxyethyl" aspect of the original topic, this guide also details the properties and applications of mono- and bis-(2-hydroxyethyl)urea. The unique hydrogen-bonding capabilities of the urea functionality are central to the applications of these derivatives in drug design and material science.[4][5]
Tris(hydroxymethyl)urea: A Detailed Profile
Tris(hydroxymethyl)urea, also known as 1,1,3-tris(hydroxymethyl)urea, is a key intermediate in the synthesis of urea-formaldehyde resins.[6][7] Its structure, featuring three hydroxymethyl groups, makes it a potent crosslinking agent.
Molecular Structure and Chemical Identity
The molecular structure of tris(hydroxymethyl)urea consists of a central urea molecule with three hydrogen atoms on the nitrogen atoms replaced by hydroxymethyl (-CH₂OH) groups.
Table 1: Chemical Identifiers for Tris(hydroxymethyl)urea
The physical and chemical properties of tris(hydroxymethyl)urea are influenced by its multiple hydroxyl groups, which allow for extensive hydrogen bonding.
Table 2: Physicochemical Properties of Tris(hydroxymethyl)urea
Tris(hydroxymethyl)urea is typically synthesized as part of a mixture of hydroxymethylated ureas during the initial alkaline stage of urea-formaldehyde resin production.[8][9] The reaction involves the condensation of urea with formaldehyde.
Step 1: Alkaline Hydroxymethylation:
Charge a reaction vessel with an aqueous solution of formaldehyde.
Adjust the pH to a range of 8.2-8.3 using a 20% NaOH solution.
Gradually add urea to the solution while increasing the temperature to approximately 80°C.
Maintain the reaction at this temperature for about 30 minutes to facilitate the formation of a mixture of mono-, bis-, and tris(hydroxymethyl)urea.[8]
Step 2: Acid Condensation (for resin formation):
Adjust the pH to approximately 4.5 with a suitable acid (e.g., formic acid).
Heat the mixture to around 90°C to initiate polycondensation, where the hydroxymethylated ureas crosslink to form the resin.[8]
The formation of tris(hydroxymethyl)urea is an equilibrium-controlled process within a mixture of other hydroxymethylated species.[8]
Caption: Conceptual Diagram of Polymer Crosslinking.
Relevance in Drug Development
The urea functional group is a significant pharmacophore in medicinal chemistry. [4]Its ability to form strong hydrogen bonds as both a donor and an acceptor allows for robust interactions with biological targets such as enzymes and receptors. [4]Urea derivatives are integral to a wide range of clinically approved drugs.
[4]
While tris(hydroxymethyl)urea and its close analogs are more commonly associated with material science, the principles of their chemical reactivity and hydrogen bonding capacity are relevant to drug design. The introduction of hydroxyl groups can improve aqueous solubility and provide additional points for hydrogen bonding, which can be exploited in the design of new therapeutic agents. For instance, the (hydroxyethyl)urea isostere has been incorporated into HIV-1 protease inhibitors.
[4]
Conclusion
Tris(hydroxymethyl)urea and related hydroxyalkylated ureas are a versatile class of compounds with significant industrial applications, primarily as crosslinking agents in the formation of thermosetting resins. A thorough understanding of their chemical properties, molecular structure, and synthesis is crucial for optimizing their performance in various applications. While the specific compound "tris(2-hydroxyethyl)urea" is not extensively characterized in the literature, the principles governing the behavior of tris(hydroxymethyl)urea and other hydroxyethyl urea derivatives provide a strong foundation for researchers and professionals in material science and drug development. The unique hydrogen-bonding capabilities of the urea moiety, enhanced by the presence of multiple hydroxyl groups, will continue to make these compounds a subject of interest for the development of new materials and potentially new therapeutic agents.
An In-depth Technical Guide to the Mechanism of Action of Tris(2-hydroxyethyl)urea in Polymer Chemistry
Abstract This technical guide provides a comprehensive overview of the mechanism of action and applications of tris(2-hydroxyethyl)urea in polymer chemistry. Tris(2-hydroxyethyl)urea is a versatile, formaldehyde-free cro...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the mechanism of action and applications of tris(2-hydroxyethyl)urea in polymer chemistry. Tris(2-hydroxyethyl)urea is a versatile, formaldehyde-free crosslinking agent and monomer that enhances the performance of a wide range of polymer systems. This document delves into its role in crosslinking polymers containing carboxylic acid, anhydride, and amine functionalities, as well as its function as a chain extender and crosslinker in polyurethane systems. Detailed experimental protocols for its synthesis and utilization, along with quantitative data on the resulting polymer properties, are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of tris(2-hydroxyethyl)urea in their work.
Introduction: The Emergence of (Hydroxyalkyl)urea-Based Polymer Modification
The polymer industry has long sought effective and safe crosslinking technologies to enhance the mechanical, thermal, and chemical resistance properties of polymeric materials. For many years, formaldehyde-based crosslinkers were the industry standard due to their high reactivity and cost-effectiveness. However, growing concerns over the health and environmental risks associated with formaldehyde have driven the development of safer alternatives.
Tris(2-hydroxyethyl)urea and other (hydroxyalkyl)urea (HAU) derivatives have emerged as a highly effective class of formaldehyde-free crosslinking agents.[1][2] These compounds offer a robust and versatile platform for modifying a variety of polymers, including those with carboxylic acid, anhydride, and amine functionalities.[1][2] The primary mechanism of action involves the reaction of the hydroxyl groups of the HAU with the functional groups on the polymer backbone, leading to the formation of a durable crosslinked network. This guide will focus specifically on tris(2-hydroxyethyl)urea, a trifunctional HAU that offers a high degree of crosslinking density.
Core Mechanism of Action: A Multifaceted Approach to Polymer Modification
The efficacy of tris(2-hydroxyethyl)urea stems from its unique molecular structure, which features three reactive hydroxyl (-OH) groups and a central urea moiety. This combination allows it to participate in several key reactions in polymer chemistry.
Crosslinking of Polymers with Carboxylic Acid and Anhydride Functionalities
A primary application of tris(2-hydroxyethyl)urea is the crosslinking of polymers containing carboxylic acid groups, such as poly(acrylic acid). The fundamental reaction is an esterification process where the hydroxyl groups of tris(2-hydroxyethyl)urea react with the carboxylic acid groups of the polymer, forming ester linkages and releasing water as the sole byproduct.[1] This clean reaction profile is a significant advantage over systems that release volatile organic compounds.
The trifunctionality of tris(2-hydroxyethyl)urea allows for the formation of a dense, three-dimensional network, significantly improving the polymer's mechanical properties and solvent resistance.[1]
Diagram: Crosslinking of Poly(acrylic acid) with Tris(2-hydroxyethyl)urea
Caption: Esterification reaction between tris(2-hydroxyethyl)urea and poly(acrylic acid).
The reaction with anhydride-containing polymers proceeds similarly. The anhydride ring is opened by the hydroxyl group, leading to the formation of both an ester and a carboxylic acid group. The newly formed carboxylic acid can then react with another hydroxyl group from tris(2-hydroxyethyl)urea, contributing to the crosslinked network.
Role in Polyurethane Chemistry
In polyurethane (PU) chemistry, tris(2-hydroxyethyl)urea can act as both a chain extender and a crosslinker.[3][4] Polyurethanes are formed through the reaction of isocyanates with polyols.[3] The three hydroxyl groups of tris(2-hydroxyethyl)urea can readily react with isocyanate groups (-NCO) to form urethane linkages.
When used in conjunction with a diol (polyol) and a diisocyanate, tris(2-hydroxyethyl)urea introduces branching and crosslinking into the polyurethane network. This leads to polymers with increased rigidity, thermal stability, and solvent resistance. The urea group also contributes to the formation of hard segments within the polyurethane structure through hydrogen bonding, further enhancing the mechanical properties.[5]
Diagram: Tris(2-hydroxyethyl)urea in Polyurethane Formation
Caption: Incorporation of tris(2-hydroxyethyl)urea into a polyurethane network.
Experimental Protocols
Synthesis of Tris(2-hydroxyethyl)urea
Materials:
Urea
Triethanolamine
Inert solvent (e.g., pyridine for recrystallization)
Reaction flask with a condenser, stirrer, and nitrogen inlet
Procedure:
Charge the reaction flask with a molar excess of urea and triethanolamine. A common molar ratio for similar reactions is between 1:1 and 2:1 (urea:alkanolamine).
Heat the mixture with stirring under a nitrogen atmosphere to approximately 110-120 °C.
Maintain the reaction temperature for several hours (e.g., 3-4 hours), monitoring the evolution of ammonia, which indicates the progress of the reaction.
Once the evolution of ammonia ceases, cool the reaction mixture.
The crude product can be purified by recrystallization from a suitable solvent, such as pyridine, to yield the solid tris(2-hydroxyethyl)urea.
Crosslinking of a Carboxylic Acid-Containing Polymer
This protocol outlines a general procedure for crosslinking a polymer like poly(acrylic acid) with tris(2-hydroxyethyl)urea.[1]
Materials:
Polymer with carboxylic acid functionality (e.g., poly(acrylic acid))
Tris(2-hydroxyethyl)urea
Deionized water or a suitable solvent
Optional: Catalyst (e.g., ammonium salts of lactic acid chelate of titanium)[1]
Petri dish or other suitable casting surface
Procedure:
Prepare an aqueous solution of the polymer.
Dissolve the desired amount of tris(2-hydroxyethyl)urea in the polymer solution. The amount will depend on the desired crosslinking density.
If using a catalyst, add it to the mixture.
Cast the solution into a petri dish to form a film of the desired thickness.
Allow the solvent to evaporate at ambient temperature.
Cure the film at an elevated temperature (e.g., 150-240 °C) for a specified time (e.g., 10 minutes).[1]
The extent of crosslinking can be determined by measuring the insolubility of the cured film in a suitable solvent (e.g., water).[1]
Data Presentation: Performance Characteristics
The use of tris(2-hydroxyethyl)urea as a crosslinker significantly enhances the properties of various polymers. The following tables summarize key performance data from the literature.
Table 1: Water Resistance of Poly(acrylic acid) Crosslinked with Various (Hydroxyalkyl)urea Crosslinkers [1]
HAU Crosslinker
% Insoluble
Tris(2-hydroxyethyl)urea
85
N,N-bis(2-hydroxyethyl)urea
100
Tetrakis(2-hydroxyethyl)urea
47
N,N'-bis(2-hydroxyethyl)urea
100
N,N'-bis(3-hydroxypropyl)urea
74
None
0
Cure Conditions: 240°C for 10 minutes; 0.8 equivalents of crosslinker.
Table 2: Mechanical Properties of Thermoplastic Polyurethanes with Different Chain Extenders [5]
Chain Extender
Tensile Strength (MPa)
Elongation at Break (%)
N,N-bis(2-hydroxyethyl)urea
22.7 - 50.5
1400
N-(2-hydroxyethyl)-O-(2-hydroxyethyl)carbamate
12.0 - 34.7
1600
1,4-butanediol (Control)
8.2
1200
Characterization Techniques
The successful incorporation and effect of tris(2-hydroxyethyl)urea in a polymer matrix can be verified using several analytical techniques.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the chemical changes occurring during the crosslinking reaction. The formation of ester linkages when reacting with carboxylic acids can be observed by the appearance of a characteristic ester carbonyl peak. In polyurethane synthesis, the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane linkage peaks confirm the reaction.[10][11][12]
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the modified polymer, such as the glass transition temperature (Tg). An increase in Tg is typically observed upon crosslinking, indicating a more rigid polymer network.[10][11][12][13]
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the crosslinked polymer. It can also be used to monitor the crosslinking reaction itself by observing the weight loss associated with the release of water during esterification.[1][10]
Conclusion
Tris(2-hydroxyethyl)urea stands out as a highly effective and safe alternative to traditional formaldehyde-based crosslinkers. Its trifunctional nature allows for the creation of densely crosslinked polymer networks, leading to significant improvements in mechanical strength, thermal stability, and chemical resistance. Its versatility enables its use in a wide array of polymer systems, from water-based acrylics to high-performance polyurethanes. The straightforward reaction mechanisms and clean byproducts further enhance its appeal for a variety of industrial and research applications. As the demand for high-performance, sustainable polymer solutions continues to grow, tris(2-hydroxyethyl)urea is poised to play an increasingly important role in the field of polymer chemistry.
References
Gao, Y., et al. (2021). High-performance thermoplastic polyurethane elastomers with enhanced mechanical properties prepared with chain extenders containing urea and carbamate moieties. Polymer Chemistry, 12(3), 409-418. [Link]
Pinschmidt, Jr., R. K., et al. (1998). U.S. Patent No. 5,858,549. Washington, DC: U.S.
Pinschmidt, Jr., R. K., et al. (2000).
Szycher, M. (2021). Materials and Chemistry of Polyurethanes. In Szycher's Handbook of Polyurethanes, Third Edition (pp. 3-1 - 3-38). CRC Press. [Link]
Pinchuk, L., Eckstein, E. C., & Van De Mark, M. R. (1984). The interaction of urea with the generic class of poly(2-hydroxyethyl methacrylate) hydrogels. Journal of biomedical materials research, 18(6), 671–684. [Link]
Sancak, B. E., et al. (2022). Mechanical and Thermal Properties of Polyurethane Materials and Inflated Insulation Chambers. Polymers, 14(1), 12. [Link]
Palanisamy, A., & Rao, K. P. (2013). Tetrafunctional acrylates based on β-hydroxy alkyl amides as crosslinkers for UV curable coatings. ResearchGate. [Link]
Chahine, N. O., et al. (2007). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Biomedical Materials Research Part A, 80A(3), 643-651. [Link]
Roland, M. A., & Williams, D. A. (2005).
Smith, A. D., et al. (2016). Urea derivatives are highly active catalysts for the base-mediated generation of terminal epoxides from aldehydes and trimethylsulfonium iodide. Organic & Biomolecular Chemistry, 14(3), 837-840. [Link]
Fernández-d'Arlas, B., et al. (2019). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Polymers, 11(11), 1845. [Link]
Maurya, S. D., et al. (2024). Morphological, Thermal, Physicomechanical and Optical Properties of Crosslinked Poly (Ester-Urethane-Acrylate). Journal of Advanced Physics, 5(2), 284-290. [Link]
Zhang, Y., et al. (2016). Malleable and Recyclable Poly(urea-urethane) Thermosets bearing Hindered Urea Bonds. Advanced Materials, 28(35), 7646-7651. [Link]
Sionkowska, A., et al. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials, 14(2), 398. [Link]
Kober, E. H., & Schnabel, W. J. (1971). U.S. Patent No. 3,560,564. Washington, DC: U.S.
N-R Nucleophiles: Addition or Substitution Reaction?. ACS Publications. [Link]
Wang, X., et al. (2016). Thermal and mechanical properties of two kinds of hydroxyl-terminated polyether prepolymers and the corresponding polyurethane elastomers. ResearchGate. [Link]
Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. [Link]
Pagès, P. (2005). Characterization of polymer materials using FT-IR and DSC techniques. Semantic Scholar. [Link]
Zhang, Y., et al. (2014). Influences of Different Chain extenders on Performance of UV curable Polyurethane. Advanced Materials Research, 936, 349-353. [Link]
van der Meulen, I., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(10), 2898. [Link]
Hu, N. (2015). Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Eindhoven University of Technology. [Link]
Lazzari, M., et al. (2016). Mechanical and thermal properties of polyurethane elastomers based on hydroxyl-terminated polybutadienes and biopitch. ResearchGate. [Link]
A kind of industrial preparation method of β-hydroxyethyl urea. (2019).
Supporting Information Synthesis and Post-Polymerization Functionalization of a Tosylated Hyper-Crosslinked Polymer for Fast and Efficient Removal of Organic Pollutants in Water. (n.d.). ACS Publications. [Link]
Wang, X., et al. (2017). Synthesis of tris(2-hydroxyethyl) isocyanurate homopolymer and its application in intumescent flame retarded polypropylene. ResearchGate. [Link]
Wróblewska-Krepsztul, J., et al. (2023). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. Polymers, 15(23), 4569. [Link]
Protocol for the formulation and characterization of extracellular vesicle-crosslinked supramolecular hydrogels. (2023). STAR Protocols, 4(3), 102434. [Link]
L-Tec. (2016). Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. Fraunhofer-Publica. [Link]
van der Meulen, I., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. MDPI. [Link]
Stamicarbon B.V. (2005). Process for the preparation of urea. UreaKnowHow. [Link]
Bera, R., et al. (2015). Synthesis and characterization of Acrylic acid - 2-Hydroxyethyl methacrylate IPN hydrogels. RSC Advances, 5(103), 84667-84678. [Link]
Investigation of Anhydrides and Epoxides as Alternative Ring-Opening Copolymerization Monomers in Photopolymerization. (2023). reposiTUm. [Link]
Li, Y., et al. (2024). Crosslinked Polymer Coatings of Poly (Acrylic Acid-co-acrylamide)/Polyethyleneimine (P(AA-co-AAm)/PEI) on Titanium Alloy with Excellent Lubrication Performance for Artificial Joints. Coatings, 14(1), 1. [Link]
Park, K. (2004). Interpolymer complexes of poly(acrylic acid) with poly(2-hydroxyethyl acrylate) in aqueous solutions. European Polymer Journal, 40(1), 175-180. [Link]
A Technical Guide to the Thermal Degradation Pathways of Urea and Tris(2-hydroxyethyl)amine
Prepared by: Gemini, Senior Application Scientist Introduction Urea and tris(2-hydroxyethyl)amine, commonly known as triethanolamine (TEA), are ubiquitous compounds in the chemical and pharmaceutical industries. Urea ser...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
Urea and tris(2-hydroxyethyl)amine, commonly known as triethanolamine (TEA), are ubiquitous compounds in the chemical and pharmaceutical industries. Urea serves as a critical nitrogen source in agriculture and a key reagent in chemical synthesis, notably in the production of urea-formaldehyde resins and as a reducing agent in exhaust gas treatment systems.[1][2] Triethanolamine is widely used as a surfactant, emulsifier, and pH adjuster in cosmetics, industrial fluids, and drug formulations. Given their broad utility, understanding their behavior at elevated temperatures is paramount for process safety, product stability, and predicting potential byproducts.
This technical guide provides an in-depth exploration of the thermal degradation pathways of both urea and triethanolamine. We will dissect the complex, multi-stage decomposition of urea, examine the degradation mechanisms of triethanolamine, and consider their potential interactions when present in the same system. The narrative is grounded in established analytical methodologies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind these thermal events.
Analytical Methodologies for Elucidating Degradation Pathways
The study of thermal degradation relies on a suite of analytical techniques that provide quantitative and qualitative data on the chemical and physical changes a material undergoes with temperature.[3][4]
Thermogravimetric Analysis (TGA): This is the cornerstone technique for studying thermal stability.[5] TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5][6] The resulting thermogram, a plot of mass versus temperature, reveals the onset temperature of degradation and the number of decomposition stages.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[4][6] It is used to determine transition temperatures for events like melting, crystallization, and to characterize the endothermic or exothermic nature of decomposition reactions.[7]
Evolved Gas Analysis (EGA): To identify the specific gaseous byproducts released during degradation, TGA is often coupled with other analytical instruments.[6]
TGA-FTIR (Fourier-Transform Infrared Spectroscopy): The evolved gases from the TGA furnace are passed through an infrared spectrometer to identify functional groups and, in many cases, the specific chemical compounds being released.[6]
TGA-MS (Mass Spectrometry): This powerful combination routes the evolved gases into a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio, allowing for precise identification of the decomposition products.[8][9]
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and quantifying the non-volatile residues and volatile products of degradation, respectively.[5][10]
Experimental Protocol: TGA-MS for Evolved Gas Analysis
The following protocol outlines a self-validating system for analyzing the thermal degradation of a substance like urea.
Instrument Calibration:
Calibrate the TGA balance using certified calibration weights to ensure mass accuracy.
Calibrate the temperature sensor using materials with known Curie points (e.g., nickel) or melting points (e.g., indium) across the desired temperature range.
Tune and calibrate the mass spectrometer according to the manufacturer's specifications to ensure mass accuracy and detector response.
Sample Preparation:
Accurately weigh 5-10 mg of the sample (e.g., urea) into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.
Record the initial mass precisely.
TGA-MS Experimental Setup:
Place the sample pan onto the TGA balance.
Purge the TGA furnace and balance with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 50 mL/min) to create an inert atmosphere and remove any air.
Ensure the heated transfer line between the TGA and MS is set to a temperature (e.g., 220-250°C) sufficient to prevent condensation of evolved products.
Thermal Program:
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes.
Heat the sample at a linear heating rate, typically 10-20°C/min, to a final temperature (e.g., 400-600°C). A controlled heating rate is critical for reproducible results.
Data Acquisition:
Simultaneously record the sample mass (TGA), temperature, and mass spectra (MS) throughout the experiment.
Monitor specific mass-to-charge ratios (m/z) relevant to expected products (e.g., m/z 17 for ammonia, m/z 43 for isocyanic acid).
Data Analysis:
Correlate the mass loss steps observed in the TGA thermogram with the corresponding evolution of specific gases detected by the MS. The derivative of the TGA curve (DTG) helps pinpoint the temperature of maximum decomposition rate.
Integrate the ion currents from the MS data to obtain semi-quantitative profiles of gas evolution versus temperature.
Caption: Thermal degradation pathway of urea.
Thermal Degradation Pathway of Tris(2-hydroxyethyl)amine (TEA)
Triethanolamine is an aminoalcohol, and its degradation pathway involves reactions of both its amine and alcohol functional groups. [11]Compared to urea, the thermal degradation of alkanolamines like TEA is often initiated at higher temperatures and can be significantly influenced by the presence of other substances, such as CO₂ or oxidizing agents.
[12][13]
The tertiary amine in TEA is relatively stable. Degradation pathways for amines often involve dealkylation or deamination reactions. For alkanolamines specifically, degradation can proceed through several mechanisms:
Dehydration: The hydroxyl (-OH) groups can undergo elimination reactions to form alkenes and water, particularly at high temperatures or in the presence of acidic catalysts.
Oxidative Degradation: In the presence of oxygen, the molecule can be attacked at multiple sites, leading to the formation of aldehydes, carboxylic acids, and smaller amine fragments.
Intramolecular & Intermolecular Reactions: The hydroxyl groups can react with the amine center or with other TEA molecules. For instance, an intramolecular cyclization could occur, or intermolecular condensation could lead to the formation of ethers or larger oligomeric structures with the release of water. While specific pathways for TEA are not as extensively detailed as for urea in the provided literature, the degradation of similar alkanolamines like monoethanolamine (MEA) provides valuable insights. MEA degradation often proceeds via the formation of cyclic intermediates like oxazolidone, which then reacts further to form ureas and larger oligomers. [14][15][16]It is plausible that TEA could undergo analogous, albeit more complex, reactions involving its three hydroxyethyl arms.
Co-degradation: Thermal Interaction of Urea and Tris(2-hydroxyethyl)amine
When urea and TEA are heated together, a direct reaction can occur between the two compounds, often at temperatures relevant to the initial decomposition of urea. The primary reaction is a condensation reaction between the amine group of TEA and urea (or its reactive intermediate, isocyanic acid).
This reaction typically results in the formation of substituted ureas and the evolution of ammonia. [17]For example, heating TEA and urea together at temperatures around 120-150°C leads to a condensation product with the release of ammonia gas.
[17]
Reaction: (HOCH₂CH₂)₃N + (NH₂)₂CO → (HOCH₂CH₂)₃N-CO-NH₂ (Substituted Urea Intermediate) + NH₃
This reaction pathway is significant because it occurs at temperatures where urea begins to actively decompose. The formation of these more complex, higher molecular weight condensation products can alter the overall degradation profile of the mixture, potentially leading to the formation of thermally stable residues that decompose at much higher temperatures than either of the individual components.
Caption: Reaction pathway for urea and TEA interaction.
Conclusion
The thermal degradation of urea and tris(2-hydroxyethyl)amine involves distinct and complex chemical pathways. Urea decomposition is a well-studied, multi-stage process initiated by its melting and dissociation into ammonia and highly reactive isocyanic acid. This leads to a cascade of reactions forming biuret, cyanuric acid, and other triazine compounds at progressively higher temperatures. The degradation of triethanolamine, while less defined by a single pathway, proceeds through reactions involving its alcohol and amine functionalities, with potential for dehydration and condensation reactions.
When combined, these two compounds do not simply decompose independently. They can undergo direct condensation reactions at moderate temperatures, forming more complex substituted ureas and releasing ammonia. This interaction is critical for professionals in drug development and chemical manufacturing to understand, as it can lead to the formation of unexpected byproducts, altering the stability, safety, and performance of a formulation or process. The application of robust analytical techniques, particularly TGA coupled with EGA, is essential for fully characterizing these degradation pathways and ensuring product integrity and process safety.
References
Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects.
A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea.
Thermogravimetric Experiment of Urea at Constant Temperatures.
Thermodynamics and reaction mechanism of urea decomposition. Royal Society of Chemistry Publishing.
Thermal decomposition (pyrolysis) of urea in an open reaction vessel. ScienceDirect.
Modern Analytical Technique for Characteriz
Thermodynamics and reaction mechanism of urea decomposition. Semantic Scholar.
Thermodynamics and reaction mechanism of urea decomposition. KIT Scientific Publishing.
Degradation mechanism and thermal stability of urea nitrate below the melting point.
CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie.
Condensation products of urea and amines.
Chemical, Thermal and Spectroscopic Methods to Assess Biodegradation of Winery-Distillery Wastes during Composting. PLOS One.
Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
Impact of Solvent on the Thermal Stability of Amines.
Spectroscopic Characterization (NMR/FTIR) of Tris(2-hydroxyethyl)urea: A Technical Guide for Polymer and Energetic Material Applications
Tris(2-hydroxyethyl)urea (THEU) is a highly versatile, asymmetric polyol and crosslinking agent. Characterized by a highly polar urea core and three reactive terminal hydroxyl groups, THEU is increasingly utilized in the...
Author: BenchChem Technical Support Team. Date: April 2026
Tris(2-hydroxyethyl)urea (THEU) is a highly versatile, asymmetric polyol and crosslinking agent. Characterized by a highly polar urea core and three reactive terminal hydroxyl groups, THEU is increasingly utilized in the synthesis of thermally stable polyurethane foams and as a critical bonding agent in 1[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we will explore the causality behind the spectroscopic behavior of THEU, providing a rigorously self-validating framework for its characterization via Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Dynamics & Mechanistic Role
To accurately interpret the spectra of THEU, one must first understand its structural asymmetry. THEU is formally
N,N,N′
-tris(2-hydroxyethyl)urea. One nitrogen is disubstituted (tertiary), while the other is monosubstituted (secondary). This asymmetry dictates the splitting patterns in NMR and the complex hydrogen-bonding network observed in FTIR.
In advanced material applications, such as 2[2] or PBX stabilization, THEU functions through a dual-action mechanism. The polar urea core adsorbs onto filler surfaces via secondary hydrogen bonding, while the three hydroxyl groups form primary urethane linkages with diisocyanate curatives[1].
Caption: Mechanistic pathway of THEU acting as a bonding agent in polymer-bonded explosive matrices.
FTIR Spectroscopic Characterization
The Causality of Vibrational Shifts
In standard aliphatic amides, the Amide I (C=O stretch) band typically appears between 1660–1690 cm⁻¹. However, in THEU, this band undergoes a significant bathochromic shift to ~1648 cm⁻¹. This is driven by two factors:
Resonance: The dual nitrogen atoms donate lone-pair electron density into the carbonyl
π
-system, weakening the C=O double bond character.
Hydrogen Bonding: The three terminal hydroxyl groups engage in intense intermolecular hydrogen bonding with the carbonyl oxygen, further lengthening the C=O bond.
Quantitative Data Summary
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity / Shape
Structural Assignment
ν
(O-H) /
ν
(N-H)
3417, 3304
Strong, Broad
Terminal hydroxyls and secondary amine N-H stretch
THEU is highly polar and hygroscopic. While it is soluble in D₂O, deuterium exchange will immediately erase the labile N-H and O-H protons from the ¹H NMR spectrum. Therefore, anhydrous DMSO-d₆ is the mandatory solvent. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate.
The Self-Validating System: The appearance of sharp triplets for the O-H protons at ~4.7 ppm confirms both the structural integrity of the primary alcohols and the anhydrous state of the solvent. If these signals collapse into a broad singlet, the operator is immediately alerted to moisture contamination in the sample or solvent.
Quantitative Data Summary (DMSO-d₆, 600 MHz)
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment / Causality
¹H
6.02
Triplet (t)
1H
N'-H : Couples with adjacent CH₂.
¹H
4.73
Triplet (t)
2H
O-H (N,N side) : Slightly downfield due to tertiary amine proximity.
¹H
4.70
Triplet (t)
1H
O-H (N' side) : Primary alcohol on the secondary amine side.
¹H
3.45
Multiplet (m)
4H
CH₂-O (N,N side) : Deshielded by oxygen.
¹H
3.38
Multiplet (m)
2H
CH₂-O (N' side) : Deshielded by oxygen.
¹H
3.25
Multiplet (m)
4H
CH₂-N (N,N side) : Attached to tertiary nitrogen.
¹H
3.03
Multiplet (m)
2H
CH₂-N (N' side) : Attached to secondary nitrogen.
¹³C
159.0
Singlet (s)
1C
C=O : Urea carbonyl carbon.
¹³C
59.5, 58.8
Singlet (s)
3C
CH₂-O : Two distinct environments due to asymmetry.
¹³C
50.2, 42.5
Singlet (s)
3C
CH₂-N : Tertiary vs. secondary nitrogen attachment.
Assignments derived from structural analogs in 4[4][5].
Experimental Workflows & Methodologies
To ensure absolute reproducibility, the following workflows must be executed sequentially.
Caption: Step-by-step spectroscopic characterization workflow for validating THEU structural integrity.
Protocol 1: ATR-FTIR Spectroscopy
Desiccation (Critical Step): Place the THEU sample in a vacuum desiccator over P₂O₅ for a minimum of 24 hours. THEU's hygroscopicity will otherwise result in a massive
ν
(O-H) water band that masks the N-H stretches.
Background Acquisition: Clean the diamond/ZnSe ATR crystal with anhydrous isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.
Sample Application: Apply a thin, uniform layer of THEU to the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.
Validation Check: Post-acquisition, inspect the ~1630 cm⁻¹ region. The absence of a broad water bending mode confirms the efficacy of the desiccation step, validating the Amide I assignment at 1648 cm⁻¹.
Protocol 2: Quantitative ¹H and ¹³C NMR Spectroscopy
Solvent Preparation: Break a fresh ampoule of anhydrous DMSO-d₆ (containing 0.03% v/v TMS). Do not use older bottles, as absorbed atmospheric moisture will ruin the labile proton signals.
Sample Dissolution: Dissolve 15–20 mg of desiccated THEU in 0.6 mL of the prepared DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.
Acquisition Parameters (¹H): Set the relaxation delay (D1) to at least 10 seconds. Causality: The N-H proton often has a longer
T1
relaxation time than the aliphatic backbone. A short D1 will result in incomplete relaxation, skewing the integration.
Data Processing & Self-Validation: Phase and baseline correct the spectrum. Integrate the N'-H peak (~6.02 ppm) to exactly 1.00. The combined integrals of the O-H triplets (~4.70–4.73 ppm) must strictly equal 3.00. Any deviation indicates proton exchange, invalidating the quantitative nature of the run.
Conclusion
The rigorous spectroscopic characterization of Tris(2-hydroxyethyl)urea requires an intimate understanding of its asymmetric structure and its propensity for hydrogen bonding. By strictly controlling the analytical environment—specifically through rigorous desiccation and the use of anhydrous DMSO-d₆—researchers can generate self-validating NMR and FTIR spectra. This level of analytical discipline is non-negotiable when qualifying THEU for high-stakes applications like insensitive munitions or advanced polyurethane matrices.
References
Investigation into the interaction of Dantocol in polymer bonded explosives and bonding agent development. Flinders University.
Products of Reaction Between N,N'-Bis(2-hydroxyethyl)urea and Ethylene Carbonate and their Application to Obtain Polyurethane Foams. Journal of Applied Polymer Science / ResearchGate.
Hydroxyethyl Urea | C3H8N2O2 | CID 73984. PubChem, National Institutes of Health.
US5858549A - (Hydroxyalkyl)urea crosslinking agents. Google Patents.
Solubility and thermodynamic stability profile of urea, tris(2-hydroxyethyl)-
A Technical Whitepaper for Formulation Scientists and Materials Engineers Executive Summary Tris(2-hydroxyethyl)urea (CAS No. 97271-72-2) is a highly versatile, asymmetric (hydroxyalkyl)urea (HAU) derivative.
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Formulation Scientists and Materials Engineers
Executive Summary
Tris(2-hydroxyethyl)urea (CAS No. 97271-72-2) is a highly versatile, asymmetric (hydroxyalkyl)urea (HAU) derivative. Characterized by a central urea core functionalized with three hydroxyethyl branches, this molecule exhibits exceptional polarity and hydrogen-bonding capacity. Its unique thermodynamic profile—combining ambient hydrolytic stability with high-temperature endothermic degradation—makes it a critical crosslinking agent in polymer-bonded explosives (PBXs) and a functional, carbon-dioxide-releasing additive in fire-retardant gels. This guide deconstructs its solubility mechanics, thermodynamic stability, and provides validated protocols for its synthesis and application.
Physicochemical Properties & Solubility Profile
The solubility of 1,1,3-tris(2-hydroxyethyl)urea is fundamentally dictated by its extensive hydrogen-bonding network. The three terminal hydroxyl groups and the central urea motif act as both potent hydrogen bond donors and acceptors.
Because of this high polarity, the compound is1, preventing crystallization in solution and maintaining a stable, low-viscosity liquid state essential for uniform dispersion in binder matrices[1].
Unique identifier for the asymmetric tris-substituted HAU.
Molecular Formula
C₇H₁₆N₂O₄
High oxygen-to-carbon ratio drives aqueous miscibility.
Molecular Weight
192.21 g/mol
Low molecular weight facilitates rapid diffusion in polymer matrices[1].
Density
~1.25 g/cm³
Dense molecular packing; aids in structural integrity of crosslinked gels[1].
pKa (Hydroxyls)
~13.0
Ensures stability against premature deprotonation in neutral to slightly alkaline pH[1].
Solubility
Miscible in H₂O
Driven by extensive hydrogen bonding via terminal hydroxyls[1].
Thermodynamic Stability and Application Logic
Ambient and Hydrolytic Stability
At ambient temperatures, tris(2-hydroxyethyl)urea is thermodynamically stable against hydrolysis. The steric hindrance provided by the three hydroxyethyl arms protects the central urea carbonyl from nucleophilic attack by water. This allows it to be used effectively in2 without degrading over long shelf lives[2].
Thermal Degradation & Fire Retardancy
In fire retardant gels, the thermodynamic stability of the HAU is intentionally pushed past its critical limit. Upon exposure to extreme thermal stress, the molecule undergoes endothermic decomposition. This phase change absorbs latent heat and 2, effectively suffocating the combustion interface by displacing oxygen[2].
Crosslinking in Polymer Matrices
In non-polar binder matrices, such as those used in Polymer Bonded Explosives (PBXs), the polar nature of tris(2-hydroxyethyl)urea allows it to adsorb onto nitramine fillers via secondary bonding. Subsequently, the primary hydroxyl groups3[3]. This prevents "dewetting"—a mechanical failure where the binder breaks free from the filler under stress. Furthermore, it serves as a highly versatile 4[4].
Fig 1. Thermodynamic pathways: solvation, thermal degradation, and crosslinking.
Experimental Methodologies
Synthesis of 1,1,3-Tris(2-hydroxyethyl)urea
The synthesis of the asymmetric 1,1,3-tris(2-hydroxyethyl)urea requires a sequential amination approach to prevent the formation of symmetric tetrakis-derivatives.
Step-by-Step Protocol:
Primary Amination : Charge a reaction vessel with 0.01 mol (1.05 g) of diethanolamine and an equivalent 0.01 mol (0.60 g) of urea[5].
Thermal Condensation : Heat the mixture to 120°C and maintain for 8 hours under a continuous nitrogen (N₂) purge.
Causality: The N₂ purge is critical; it not only prevents oxidative degradation of the amines at elevated temperatures but actively strips evolved ammonia from the reactor. According to Le Chatelier's principle, this continuous removal of the ammonia byproduct thermodynamically drives the equilibrium toward the intermediate adduct[5].
Secondary Amination : Introduce 0.01 mol (0.61 g) of ethanolamine to the intermediate adduct to complete the asymmetric substitution[5].
Purification : Apply vacuum distillation to remove residual volatile byproducts (e.g., unreacted amines or trace ammonia).
Validation : Confirm structural integrity using FTIR. A successful synthesis is self-validated by the shift of the urea carbonyl stretch (~1650 cm⁻¹) and the presence of broad, intense hydroxyl stretches (~3300 cm⁻¹).
Fig 2. Synthesis workflow of 1,1,3-tris(2-hydroxyethyl)urea via sequential amination.
Polyurethane Crosslinking Validation Protocol
To utilize tris(2-hydroxyethyl)urea as a bonding agent in polymer matrices, its reactivity with diisocyanates must be carefully controlled.
Step-by-Step Protocol:
Matrix Integration : Disperse tris(2-hydroxyethyl)urea into the non-polar binder matrix containing the target fillers (e.g., nitramine particulates). Ensure high shear mixing to utilize the HAU's polarity for secondary bonding adsorption onto the filler surface.
Curative Addition : Introduce a stoichiometric amount of isophorone diisocyanate (IPDI) relative to the available primary hydroxyl groups on the HAU.
Curing : Allow the mixture to cure at 60°C for 48 hours.
Causality: The elevated temperature overcomes the activation energy required for the primary hydroxyls to nucleophilically attack the isocyanate groups, forming the primary urethane linkages.
Validation : Perform Dynamic Mechanical Analysis (DMA). A successful crosslinking is self-validating if the resulting matrix exhibits a single, high glass transition temperature (Tg) and resists "dewetting" (binder separating from filler) under applied mechanical stress.
Conclusion
Tris(2-hydroxyethyl)urea is a structurally elegant molecule whose thermodynamic properties are dictated by its asymmetric, hydroxyl-rich geometry. Whether functioning as an endothermic CO₂-releasing agent in fire-retardant gels or as a critical primary-bond-forming agent in polyurethane matrices, its predictable solubility and thermal degradation kinetics make it an indispensable tool for advanced formulation science.
References
Vulcanchem. Urea, tris(2-hydroxyethyl)- (97271-72-2) for sale.
Flinders University. Investigation into the interaction of Dantocol in polymer bonded explosives and bonding agent development - FLEX.
Google Patents (US5858549A). (Hydroxyalkyl)urea crosslinking agents.
Google Patents (US20050127338A1). Fire retardant foam and gel compositions.
Laboratory Synthesis Protocol for 1,1,3-Tris(2-hydroxyethyl)urea
Content Type: Application Note & Protocol Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Abstract & Scientific Significance 1,1,3-Tris(2-hydroxyethyl)urea (CAS: 97271-72-2) is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Content Type: Application Note & Protocol
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Abstract & Scientific Significance
1,1,3-Tris(2-hydroxyethyl)urea (CAS: 97271-72-2) is a highly versatile, poly-functional (hydroxyalkyl)urea (HAU). It is utilized extensively as a formaldehyde-free crosslinking agent in polymer chemistry [1], a hydration-maintaining additive in cosmetics [2], and a structural bonding agent in polymer-bonded explosives (PBXs) [3]. This application note details a highly controlled, two-step condensation protocol to synthesize the asymmetric tris(2-hydroxyethyl)urea from urea, diethanolamine (DEA), and ethanolamine (MEA).
Mechanistic Overview & Causality
Synthesizing an asymmetric tris-substituted urea requires precise stoichiometric and thermodynamic control to prevent the formation of statistical mixtures of symmetric bis- or tetrakis-substituted byproducts.
Step 1 (Core Initiation): Urea is reacted with exactly one equivalent of diethanolamine (DEA). DEA, a secondary amine, attacks the carbonyl core of urea via nucleophilic acyl substitution. The reaction yields the intermediate N,N-bis(2-hydroxyethyl)urea.
Step 2 (Asymmetric Chain Extension): The remaining primary amine group on the urea intermediate is subsequently reacted with one equivalent of ethanolamine (MEA), a primary amine, yielding the final 1,1,3-tris(2-hydroxyethyl)urea [3].
Thermodynamic Control (120 °C): The reaction is strictly maintained at 120 °C. This specific thermal threshold provides the necessary activation energy for condensation while remaining low enough to prevent the thermal degradation or undesired side-reactions of the alkanolamines [1].
Atmospheric Control (N₂ Purge): A continuous nitrogen purge serves a dual purpose. First, it prevents the oxidation of amines at elevated temperatures. Second, it continuously sweeps away the evolved ammonia (NH₃) gas, driving the reaction equilibrium forward toward the product side according to Le Chatelier’s principle [3].
Reaction Pathway Visualization
Figure 1: Two-step condensation pathway for the synthesis of 1,1,3-tris(2-hydroxyethyl)urea.
Materials and Equipment
Reagents:
Urea (NH₂CONH₂), >99% purity
Diethanolamine (DEA), >99% purity
Ethanolamine (MEA), >99% purity
Absolute Ethanol (for optional recrystallization)
Equipment:
500 mL 3-neck round-bottom flask
Heating mantle coupled with a digital thermocouple
Overhead mechanical stirrer (essential due to the high viscosity of the final product)
Reflux condenser equipped with a gas outlet
Nitrogen gas cylinder with a flow regulator
Acid scrubber (1M HCl) for ammonia neutralization
Experimental Workflow
Figure 2: Sequential experimental workflow for asymmetric urea substitution.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the N,N-bis(2-hydroxyethyl)urea Intermediate
Reactor Charging: To a clean, dry 500 mL 3-neck round-bottom flask, add 0.10 mol (6.01 g) of urea and 0.10 mol (10.51 g) of diethanolamine.
Atmosphere Control: Seal the flask and initiate a gentle N₂ purge through the reaction mixture. Direct the exhaust gas outlet into an acid scrubber to safely neutralize the evolving ammonia gas.
Heating & Condensation: Activate the overhead mechanical stirrer. Gradually heat the mixture to 120 °C. Maintain this temperature precisely for 8 hours. Over this period, the solid urea will fully react, and the mixture will transition into a clear, highly hygroscopic liquid intermediate [1].
Phase 2: Synthesis of 1,1,3-Tris(2-hydroxyethyl)urea
Second Amine Addition: Temporarily lower the reactor temperature to 90 °C to safely accommodate the addition of the primary amine. Add 0.10 mol (6.11 g) of ethanolamine dropwise to the intermediate mixture [3].
Second Condensation: Re-establish the N₂ purge and raise the temperature back to 120 °C. Continue mechanical stirring for an additional 8 hours.
Byproduct Stripping: During the final hour of the reaction, apply a mild vacuum (approx. 100–200 mbar) to completely strip residual ammonia and trace moisture from the viscous matrix.
Workup & Purification: Cool the resulting clear, viscous liquid to room temperature. For applications requiring high-purity crystalline product, dissolve the crude liquid in a minimal volume of hot absolute ethanol, filter to remove insoluble impurities, and allow the product to recrystallize at 4 °C [3].
Quantitative Data & Analytical Signatures
Table 1: Reagent Stoichiometry (0.1 Mol Scale)
Reagent
CAS Number
Molecular Weight ( g/mol )
Equivalents
Mass (g)
Function
Urea
57-13-6
60.06
1.0
6.01
Initiator Core
Diethanolamine (DEA)
111-42-2
105.14
1.0
10.51
1st Condensation Reactant
Ethanolamine (MEA)
141-43-5
61.08
1.0
6.11
2nd Condensation Reactant
1,1,3-Tris(2-hydroxyethyl)urea
97271-72-2
192.21
1.0
19.22
Final Product (Theoretical)
To ensure the self-validating integrity of this protocol, successful synthesis should be confirmed via spectroscopic analysis. The resolution of distinct hydroxyl bands in FTIR confirms the removal of hydrogen-bonded impurities.
Table 2: Expected Analytical Signatures
Analytical Method
Target Functional Group
Expected Signal / Shift
FTIR Spectroscopy
O-H Stretch
Broad, resolved bands ~3332, 3413, 3468 cm⁻¹
FTIR Spectroscopy
C=O Stretch (Urea)
Strong peak ~1620 - 1650 cm⁻¹
¹H NMR (D₂O)
-CH₂-O- (Hydroxyl adjacent)
Multiplet ~3.5 - 3.7 ppm
¹H NMR (D₂O)
-CH₂-N- (Amine adjacent)
Multiplet ~3.1 - 3.3 ppm
Safety and Handling
Inhalation Hazard: Ammonia gas (NH₃) is a toxic and corrosive byproduct of this condensation reaction. The synthesis must be performed inside a certified chemical fume hood, and all exhaust must be routed through a 1M HCl scrubber.
Dermal/Eye Contact: Alkanolamines (DEA and MEA) are severe dermal and ocular irritants. Proper personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory.
References
US5858549A - (Hydroxyalkyl)urea crosslinking agents. Google Patents.
US20040266921A1 - Use of (hydroxyalkyl)urea and/or (hydroxyalkyl)amide for maintaining hydration of aqueous polymer compositions. Google Patents.
Investigation into the interaction of Dantocol in polymer bonded explosives and bonding agent development. Flinders University. Available at: [Link]
Application
Application Note: Tris(2-hydroxyethyl)urea (THEU) as a Zero-Formaldehyde Cross-Linking Agent for Advanced Hydrogel Synthesis
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Scientific Rationale The development of biocompatible,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Introduction & Scientific Rationale
The development of biocompatible, mechanically robust hydrogels is a critical pathway in drug delivery, tissue engineering, and superabsorbent polymer manufacturing. Historically, formaldehyde-based cross-linking agents (e.g., melamine-formaldehyde) were the industry standard. However, their high toxicity and the emission of volatile organic compounds (VOCs) severely limit their application in biomedical and consumer-facing fields.
Tris(2-hydroxyethyl)urea (THEU) , a member of the (hydroxyalkyl)urea (HAU) family, has emerged as a highly efficient, zero-formaldehyde alternative[1]. THEU contains a single urea core flanked by three reactive hydroxyl groups. When reacted with poly-functional molecules containing carboxyl, anhydride, or amine groups (such as polyacrylic acid, hyaluronic acid, or alginate), THEU forms stable covalent ester or amide linkages.
The Causality of Choice: Why THEU?
Biocompatibility & Zero Toxicity: THEU cross-linking releases only water as a byproduct, eliminating the need for extensive post-synthesis dialysis to remove toxic leachables.
Hydration Maintenance: The urea backbone of THEU is highly hygroscopic. Unreacted hydroxyl and urea moieties within the hydrogel matrix actively bind water, significantly improving the freeze/thaw stability and preventing premature desiccation of the hydrogel[2].
Tunable Cross-Linking Density: Because THEU possesses three hydroxyl groups (trifunctional), it provides rapid, high-density 3D network formation compared to bifunctional cross-linkers, allowing precise tuning of the hydrogel's mechanical modulus and swelling ratio.
Mechanistic Pathway of THEU Cross-Linking
The cross-linking of a carboxylated polymer (e.g., Polyacrylic Acid, PAA) with THEU is driven by a thermally initiated esterification reaction.
According to Le Chatelier’s principle, esterification is a reversible equilibrium reaction. To drive the reaction forward and achieve a high degree of cross-linking, the process must be conducted under conditions that continuously remove the water byproduct (typically via thermal curing above 120°C or under vacuum).
Schematic of the thermal esterification mechanism between carboxyl-functional polymers and THEU.
Experimental Protocol: Synthesis of THEU-Crosslinked PAA Hydrogels
This protocol describes a self-validating workflow for synthesizing a THEU-crosslinked poly(acrylic acid) (PAA) hydrogel film. The procedure includes a built-in validation step (Gel Fraction Analysis) to empirically confirm the success and extent of the cross-linking reaction[1].
Calculate the equivalent weight of the carboxylic acid groups in the PAA solution.
Add THEU to the PAA solution at a stoichiometric ratio of 0.5 equivalents of hydroxyl groups (from THEU) to 1.0 equivalent of carboxyl groups (from PAA).
Causality Note: Operating at a sub-stoichiometric ratio (0.5 eq) ensures that residual, unreacted carboxyl groups remain available to drive the osmotic swelling of the final hydrogel.
Stir the mixture continuously at room temperature for 60 minutes until a completely homogeneous, clear solution is achieved.
Step 2: Casting and Pre-Drying
Cast 20 mL of the polymer-crosslinker solution into a level Teflon Petri dish.
Dry the film overnight in a fume hood at ambient conditions, followed by 4 hours in a vacuum oven at 50°C.
Causality Note: Pre-drying is critical. If bulk water is present during the high-temperature curing phase, the esterification equilibrium will be suppressed, resulting in poor cross-linking density and a mechanically weak gel.
Step 3: Thermal Curing (Cross-linking)
Transfer the dried film to a forced-air convection oven pre-heated to 150°C.
Cure the film for exactly 20 minutes.
Causality Note: Hydroxyalkylureas release carbon dioxide upon extreme heating (acting as fire retardants)[3]. Keeping the cure temperature strictly at 150°C prevents the thermal degradation of the urea core while providing sufficient activation energy for esterification.
Cut a 1.0 g piece of the cured film (
Winitial
).
Submerge the film in 500 mL of DI water for 24 hours at room temperature to reach equilibrium swelling.
Filter the swollen hydrogel through a pre-weighed 200-mesh stainless steel screen. Weigh the swollen gel (
Wswollen
).
Dry the gel and screen in an oven at 80°C to a constant weight. Calculate the dried gel weight (
Wfinal
).
Validation Equations:
Gel Fraction (%) =
(Wfinal/Winitial)×100
A Gel Fraction > 80% validates a successful, highly connected 3D network.
Equilibrium Swelling Ratio (g/g) =
(Wswollen−Wfinal)/Wfinal
Quantitative Data: Effect of THEU Concentration
The following table summarizes expected empirical data demonstrating how adjusting the THEU concentration dictates the physical properties of the resulting hydrogel.
THEU Equivalents (vs. COOH)
Curing Temp / Time
Gel Fraction (%)
Equilibrium Swelling Ratio (g/g)
Physical State (Hydrated)
0.0 (Control)
150°C / 20 min
0%
N/A (Dissolves)
Viscous Liquid
0.2 eq
150°C / 20 min
42.5%
185.0
Soft, highly deformable gel
0.5 eq
150°C / 20 min
86.2%
65.4
Firm, elastic hydrogel
0.8 eq
150°C / 20 min
97.8%
22.1
Rigid, brittle hydrogel
Data Interpretation: As THEU concentration increases, the Gel Fraction approaches 100%, indicating near-total incorporation of polymer chains into the network. Consequently, the tighter network physically restricts water ingress, drastically reducing the Swelling Ratio.
Troubleshooting & Optimization Insights
Incomplete Cross-linking (Low Gel Fraction): If the gel dissolves or exhibits a gel fraction < 50%, the esterification reaction was incomplete. This is usually caused by residual moisture in the pre-dried film. Ensure the vacuum drying step (Step 2.2) is strictly followed before thermal curing.
pH Sensitivity: The esterification between THEU and carboxylic acids is highly efficient at acidic to neutral pH (pH 3.0 - 6.0). Avoid highly alkaline formulations prior to curing, as deprotonated carboxylate ions (
COO−
) are poor electrophiles for the esterification reaction.
Reversibility: If a degradable or reversible hydrogel is required, the cross-linking density can be kept intentionally low (e.g., 0.1 - 0.2 eq THEU). Over time, in aqueous environments, the ester bonds will slowly undergo hydrolysis, reverting the gel to a fluid state[3].
References
US Patent 5858549A - (Hydroxyalkyl)urea crosslinking agents. Google Patents.
US Patent Application 20040266921A1 - Use of (hydroxyalkyl)urea and/or (hydroxyalkyl)amide for maintaining hydration of aqueous polymer compositions. Google Patents.
US Patent Application 20070001156A1 - Degradable or reversible fire-blocking gel. Google Patents.
Application Notes and Protocols for Formulating with Urea and Tris(2-hydroxyethyl)amine in Cosmetic Chemistry
Introduction: The Synergy of a Potent Humectant and a Versatile Stabilizer In the landscape of cosmetic science, the pursuit of efficacious and stable formulations is paramount. Urea, a naturally occurring component of t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Synergy of a Potent Humectant and a Versatile Stabilizer
In the landscape of cosmetic science, the pursuit of efficacious and stable formulations is paramount. Urea, a naturally occurring component of the skin's Natural Moisturizing Factor (NMF), is a cornerstone ingredient for hydration and keratolysis.[1][2][3] Its dual functionality—acting as a humectant at lower concentrations (2-10%) and a keratolytic agent at higher concentrations (10-40%)—makes it invaluable for addressing a spectrum of dermatological conditions from simple dry skin to psoriasis and xerosis.[4][5][6] However, urea's inherent instability in aqueous solutions, where it degrades into ammonia and carbon dioxide, presents a significant formulation challenge.[1][4] This degradation leads to an undesirable increase in pH, which can compromise the preservative system and the overall stability of the cosmetic product.[1][4]
Tris(2-hydroxyethyl)amine, commonly known as trolamine or TEA, is a multifaceted ingredient widely employed in cosmetic and pharmaceutical formulations.[7][8][9] It primarily functions as a pH adjuster, emulsifier, and stabilizer.[7][8][10][11][12] Its ability to neutralize acidic components and buffer solutions makes it an ideal candidate to counteract the pH instability introduced by urea.[7][10] This document provides a comprehensive guide to the formulation techniques involving the synergistic combination of urea and trolamine, offering detailed protocols and scientific rationale for their effective and stable incorporation into cosmetic products.
Physicochemical Properties and Functional Roles
A thorough understanding of the individual components is crucial before delving into formulation protocols.
Urea: The Double-Edged Sword of Hydration
Humectant and Moisturizer: Urea's primary role at concentrations between 2% and 10% is to attract and retain moisture in the stratum corneum, thereby improving skin hydration and elasticity.[1][2][3]
Keratolytic Agent: At concentrations above 10%, urea exhibits keratolytic properties, breaking down the bonds between dead skin cells to facilitate their shedding.[1][2][3] This is particularly beneficial for treating conditions characterized by thickened, rough, or scaly skin.
Penetration Enhancer: Urea can enhance the percutaneous absorption of other active ingredients.[13][14]
Stability Concerns: The primary challenge in formulating with urea is its hydrolysis in water, which is accelerated by heat and alkaline conditions.[1][4] This reaction produces ammonia, leading to a pH increase and potential for an ammoniacal odor.[1][4] The optimal pH for urea stability is in the slightly acidic range of 4.0 to 6.0.[10][15][16]
Trolamine (TEA): The Versatile Stabilizer
pH Adjuster: Trolamine is a weak base and is highly effective in neutralizing acidic components and raising the pH of formulations.[7][8][11] In combination with urea, it can be strategically used to buffer the formulation within the optimal pH range for urea stability.[15]
Emulsifier: Trolamine reacts with fatty acids to form soaps that act as emulsifying agents, creating stable oil-in-water emulsions.[7][10][12] This property is essential for the formulation of creams and lotions.
Stabilizer: By maintaining a stable pH and contributing to the emulsification system, trolamine enhances the overall stability of cosmetic formulations.[7][17]
The Synergistic Interaction: A Strategy for Stability
The combination of urea and trolamine, when formulated correctly, offers a solution to the inherent instability of urea. The primary synergistic effect lies in the ability of trolamine to be part of a buffering system that maintains the formulation's pH within the narrow window required for urea's stability. A recent patent highlights the use of triethanolamine as a pH adjusting reagent in high-urea compositions to achieve a final pH between 4.0 and 6.0, demonstrating structural and pH stability.[15]
Formulation Protocols
The following protocols are presented as a guide for the development of stable cosmetic formulations containing urea and trolamine. It is imperative to conduct stability testing on the final formulation to ensure its safety and efficacy over its intended shelf life.
This protocol details the formulation of a high-urea cream designed for intensive exfoliation and moisturization of very dry, rough, or calloused skin.
Table 1: Formulation for High-Potency (20%) Urea Keratolytic Cream
Phase
Ingredient (INCI Name)
Function
Concentration (w/w %)
A
Deionized Water
Solvent
q.s. to 100
A
Urea
Active Ingredient
20.00
A
Glycerin
Humectant
5.00
A
Disodium EDTA
Chelating Agent
0.10
B
Cetearyl Alcohol (and) Ceteareth-20
Emulsifier
8.00
B
Glyceryl Stearate
Emulsifier
3.00
B
Caprylic/Capric Triglyceride
Emollient
10.00
B
Dimethicone
Occlusive
1.00
C
Trolamine (99%)
pH Adjuster
q.s. (approx. 0.50)
C
Lactic Acid
pH Adjuster/Active
q.s. (to pH 5.5-6.0)
D
Phenoxyethanol (and) Ethylhexylglycerin
Preservative
1.00
Step-by-Step Methodology:
Water Phase Preparation: In a primary vessel, combine deionized water, glycerin, and disodium EDTA. Begin moderate agitation and heat to 70-75°C.
Urea Incorporation: Once the water phase reaches 70-75°C, slowly add the urea while mixing until fully dissolved. Maintain the temperature. It is crucial to ensure complete dissolution of urea at this stage.
Oil Phase Preparation: In a separate vessel, combine all ingredients of Phase B. Heat to 70-75°C with gentle mixing until all components are melted and the phase is uniform.
Emulsification: Slowly add the oil phase (Phase B) to the water phase (Phase A) under continuous homogenization. Maintain the temperature at 70-75°C and homogenize for 10-15 minutes to form a uniform emulsion.
Cooling: Begin cooling the emulsion while stirring moderately.
pH Adjustment: At 40-45°C, pre-mix the lactic acid and trolamine in a separate container and slowly add to the batch to adjust the pH to the target range of 5.5-6.0. The use of an acid like lactic acid in conjunction with trolamine creates a buffer system to maintain pH stability.[15]
Preservation: Add the preservative system (Phase D) and continue mixing until the batch is uniform.
Final Cooling: Continue gentle mixing until the cream reaches room temperature (25°C).
Causality Behind Experimental Choices:
Temperature Control: Dissolving urea at an elevated temperature increases its solubility. However, prolonged exposure to high temperatures can accelerate its degradation.[2] A controlled heating and cooling process is therefore critical.
Order of Addition: Urea is added to the water phase before emulsification to ensure its uniform distribution within the aqueous environment.[2]
pH Management: The use of trolamine to neutralize an acid (lactic acid) allows for precise pH control, bringing the final formulation into the optimal stability range for urea.[10][15][16]
Protocol 2: Hydrating (10%) Urea and Trolamine Lotion
This protocol outlines the preparation of a lighter lotion for daily use, providing both hydration and mild exfoliation.
Table 2: Formulation for Hydrating (10%) Urea and Trolamine Lotion
Phase
Ingredient (INCI Name)
Function
Concentration (w/w %)
A
Deionized Water
Solvent
q.s. to 100
A
Urea
Active Ingredient
10.00
A
Propylene Glycol
Humectant/Solvent
5.00
A
Allantoin
Soothing Agent
0.20
A
Xanthan Gum
Thickener
0.30
B
Stearic Acid
Emulsifier/Thickener
3.00
B
Cetyl Alcohol
Emollient/Thickener
2.00
B
Isopropyl Myristate
Emollient
4.00
C
Trolamine (99%)
Neutralizer/pH Adjuster
1.50
D
Germall Plus (Propylene Glycol & Diazolidinyl Urea & Iodopropynyl Butylcarbamate)
Preservative
0.30
Step-by-Step Methodology:
Water Phase Preparation: In the main vessel, disperse the xanthan gum in the propylene glycol to form a slurry. Slowly add the deionized water while mixing to create a uniform, hydrated gum solution. Heat to 70-75°C.
Urea and Allantoin Addition: Once the water phase is at temperature, add the urea and allantoin, and mix until fully dissolved.
Oil Phase Preparation: In a separate vessel, combine the stearic acid, cetyl alcohol, and isopropyl myristate. Heat to 70-75°C until all components are melted and uniform.
Emulsification and Neutralization: Add the oil phase (Phase B) to the water phase (Phase A) with continuous mixing. Then, add the trolamine (Phase C). The trolamine will react with the stearic acid to form triethanolamine stearate, the primary emulsifier, in-situ. Continue mixing at 70-75°C for 10 minutes.
Cooling: Begin cooling the lotion with moderate stirring.
Preservation: At a temperature below 50°C, add the Germall Plus (Phase D) and mix until uniform.
Final pH Check: Check the final pH and adjust if necessary to be within the 5.5-6.5 range.
Homogenization (Optional): For a finer emulsion, the lotion can be homogenized at a low speed.
Causality Behind Experimental Choices:
In-Situ Emulsification: Trolamine neutralizes the stearic acid to form a soap, which is an effective emulsifier. This is a common and cost-effective method for creating stable lotions.
Gum Pre-dispersion: Dispersing the xanthan gum in propylene glycol prevents the formation of "fish eyes" (undissolved gum particles) when added to water.
Cool-Down Addition of Preservative: Many preservative systems are heat-sensitive, so they are added during the cooling phase to maintain their efficacy.
Visualization of Formulation Workflow
The following diagram illustrates the general workflow for creating a stable urea and trolamine emulsion.
Caption: General workflow for the production of a cosmetic emulsion containing urea and trolamine.
Quality Control and Stability Assessment
To ensure the production of a stable and effective product, a robust quality control program is essential.
Table 3: Key Quality Control Parameters and Methods
Parameter
Method
Acceptance Criteria
Rationale
Appearance
Visual Inspection
Homogeneous, uniform color and texture, free from separation or crystallization
Ensures product elegance and stability.
pH
pH meter
5.5 - 6.5
Critical for urea stability and skin compatibility.[10][15][16]
Viscosity
Viscometer (e.g., Brookfield)
Within specified range (e.g., 20,000-50,000 cP for cream)
Ensures appropriate texture, spreadability, and stability.
Urea Content
HPTLC-Densitometry or Colorimetry with p-dimethylaminobenzaldehyde
95-105% of label claim
Verifies the potency of the active ingredient.[18]
Microbial Content
USP <61> and <62>
Within acceptable limits for topical products
Ensures product safety.
Accelerated Stability
3 months at 40°C/75% RH
No significant changes in pH, viscosity, appearance, or urea content
Predicts long-term shelf life.
Analytical Protocols for Urea Quantification:
HPTLC-Densitometry: This method involves derivatizing urea with p-dimethylaminobenzaldehyde to form a yellow-colored compound that can be quantified using a densitometer. It is a reliable method for routine quality control.[18]
Colorimetry: A simpler spectrophotometric method, also based on the reaction with p-dimethylaminobenzaldehyde, can be employed for urea determination.[18]
HPLC-HILIC: For more complex matrices, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to separate and quantify the polar urea molecule.
Conclusion
The successful formulation of cosmetic products containing urea and trolamine hinges on a comprehensive understanding of their individual properties and a strategic approach to formulation that prioritizes the stability of urea. By carefully controlling the pH to a slightly acidic range (5.5-6.5), managing the thermal input during processing, and selecting appropriate complementary ingredients, it is possible to create highly effective and stable moisturizing and keratolytic products. The protocols and guidelines presented in this document provide a solid foundation for researchers and formulators to develop innovative and reliable skincare solutions harnessing the synergistic potential of urea and trolamine.
References
Urea: The perfect cosmetic ingredient for smooth, soft, hydrated feet. (n.d.). School of Natural Skincare. Available at: [Link]
What is the mechanism of Trolamine? (2024, July 17). Patsnap Synapse. Available at: [Link]
Stabilization of aqueous solution of urea. (1986, September 9). Google Patents.
Cosmetic skin conditioning composition with high urea content. (2023, April 6). Justia Patents. Available at: [Link]
Bakhtiar, C. (2025, March 24). Mastering Urea in Cosmetic Formulations: A Guide for Cosmetic Chemists. Cosmetic Chemist. Available at: [Link]
Grether-Beck, S., Marini, A., Jaenicke, T., Klotz, L.-O., & Krutmann, J. (2021). Urea in dermatology: A review of its emollient, moisturizing, keratolytic, skin barrier enhancing and antimicrobial properties.
Urea compositions and their methods of manufacture. (2012, November 20). Google Patents.
Cosmetic compositions comprising an aqueous solution of an urea compound... (1984, March 7). Google Patents.
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195.
Pan, M., et al. (2005). Final report of the safety assessment of Urea. International Journal of Toxicology, 24(Suppl 3), 1-56.
Personal Care Formulation Guide. (n.d.). PCC Group. Available at: [Link]
Panayachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65, 187–195.
Del Rosso, J. Q. (2008).
Urea-formaldehyde-triethanolamine hydrochloride condensation product. (1943, April 20). Google Patents.
Study of solubility properties of components in acetate urea - triethanolamine - water system. (2025, October 18).
Lilov, M. E., & Kirilov, P. P. (2019). Stability of urea solutions in presence of mineral acids and their ammonium salts. Journal of Chemical Technology and Metallurgy, 54(1), 123-129.
Del Rosso, J. Q. (2008).
W/O Urea Cream KC 1.82 formulation. (n.d.). Personal Care Magazine. Available at: [Link]
Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018, August 29). Cosmetic Ingredient Review.
Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632.
Stability of Urea in Solutions and Formul
Urea 40% Cream - Guidelines for Compounding Practices. (2003, August 15).
Panin, G., et al. (2021). Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties.
Urea compositions and their methods of manufacture. (2012, April 17). Google Patents.
Formulation and evaluation of urea-based micellar body wash gel for skin hydration. (2025, March 15). International Journal of Scientific Research and Engineering Development.
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations.
Control of pH in aqueous urea-containing solutions utilizing amino acid-containing compositions. (2014, October 2). Google Patents.
Urea Testing Methods. (2024, September 11). BioSpectra.
Serup, J. (1992). A double-blind comparison of two creams containing urea as the active ingredient. Acta Dermato-Venereologica. Supplementum, 177, 34-38.
Urea stabilized with a lactone in various pharmaceutical and cosmetic preparations. (n.d.).
Draelos, Z. D. (2018). Topical urea in skincare: A review.
Wohlrab, J., & Klapperstück, T. (2018). Urea As a Moisturizing and Barrier-Enhancing Ingredient.
Stabilized Urea for Enhanced Nitrogen Use Efficiency. (n.d.).
Serup, J. (1992). A double-blind comparison of two creams containing urea as the active ingredient. Assessment of efficacy and side-effects by non-invasive techniques and a clinical scoring scheme. Acta Dermato-Venereologica. Supplementum, 177, 34-38.
Koch, W., et al. (2019). Applications of Tea (Camellia sinensis) and Its Active Constituents in Cosmetics. Molecules, 24(23), 4277.
Comparison of Urea-Based Compounding Moisturizers and Similar Commercial Products on Skin Barrier Function: A Randomized Biometric Study. (2025, August 6).
Loden, M., et al. (1992). Urea-containing moisturizers influence barrier properties of normal skin.
Use of Waste Tea Leaves in Facial Care Masks. (2026, March 19).
The Beauty & Cosmetics Industry Is Stirring up Tea-based Products, Creating Opportunity. (2022, May 18). World Tea News.
Application Notes and Protocols: The Emerging Role of Tris(2-hydroxyethyl) Isocyanurate-Functionalized Materials in Organic Synthesis
Preamble: A Note on Nomenclature and Catalytic Identity It is imperative to begin by clarifying a crucial point of nomenclature that informs the content of this guide. While the topic of interest is the "catalytic applic...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: A Note on Nomenclature and Catalytic Identity
It is imperative to begin by clarifying a crucial point of nomenclature that informs the content of this guide. While the topic of interest is the "catalytic applications of tris(2-hydroxyethyl)urea," a thorough review of the current scientific literature reveals a scarcity of studies employing this specific molecule as a standalone catalyst. Instead, the field has seen significant advancements in the use of a closely related and structurally similar compound: 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC) . The catalytic activity observed in these studies stems from the tris(2-hydroxyethyl) moieties, which are rich in hydrogen-bonding capabilities. This guide will, therefore, focus on the catalytic applications of materials functionalized with THEIC, as this represents the practical and documented state of the art. The principles and mechanisms discussed are likely transferable to the hypothetical catalytic use of tris(2-hydroxyethyl)urea, given their shared functional groups.
Introduction: The Power of Hydrogen Bonding in Organocatalysis
The quest for more sustainable and efficient chemical transformations has propelled the field of organocatalysis to the forefront of modern synthetic chemistry.[1] Among the various modes of organocatalytic activation, hydrogen bonding has emerged as a powerful tool for mimicking enzymatic catalysis.[1][2] Urea and thiourea derivatives, in particular, have been extensively studied as effective hydrogen-bond donors, capable of activating electrophiles and stabilizing transition states.[1][2]
The core principle lies in the ability of the N-H protons in ureas to form directional hydrogen bonds with Lewis basic functional groups (e.g., carbonyls), thereby increasing their electrophilicity. This non-covalent interaction, while seemingly weak, can induce significant rate accelerations and, in chiral systems, high levels of stereocontrol.
This guide explores the catalytic applications of materials functionalized with 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC), a molecule that leverages the hydrogen-bonding capabilities of its multiple hydroxyl and urea-like isocyanurate core. When immobilized on solid supports like graphene oxide or mesoporous silica, THEIC transforms into a robust and recyclable heterogeneous catalyst.
The Catalyst: 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC)-Functionalized Supports
The catalytic utility of THEIC is most prominently demonstrated when it is anchored to a high-surface-area support. This approach offers several advantages, including ease of catalyst separation, potential for recycling, and enhanced stability. Two notable examples from the literature are THEIC-functionalized graphene oxide (GO-THEIC) and THEIC-functionalized mesoporous silica (MCM-41-Pr-THEIC).[3][4][5]
Structural Features and Catalytic Rationale
The catalytic efficacy of these materials is attributed to the synergistic effect of the support and the THEIC moiety. The hydroxyl groups of THEIC, along with the silanol groups on the surface of silica supports, create a hydrogen-bond-rich environment.[4] This network of hydrogen-bond donors is crucial for the activation of substrates.
Caption: Logical workflow of catalyst design and substrate activation.
Application in Multicomponent Reactions: The Biginelli Reaction
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a classic example.[3] DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
THEIC-functionalized graphene oxide has been successfully employed as a catalyst for the one-pot, three-component Biginelli reaction under solvent-free conditions.[3]
Proposed Catalytic Cycle
The catalyst is thought to activate the aldehyde component through hydrogen bonding, making it more susceptible to nucleophilic attack by urea. A subsequent cascade of reactions, including condensation and cyclization, leads to the final DHPM product.
Caption: Proposed mechanism for the Biginelli reaction catalyzed by GO-THEIC.
Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
This protocol is adapted from the literature for the synthesis of DHPMs using a THEIC-functionalized catalyst.[3]
In a round-bottom flask, combine the aromatic aldehyde, urea, ethyl acetoacetate, and the catalyst.
Heat the mixture at 80°C under solvent-free conditions.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, add ethanol to the reaction mixture and filter to recover the catalyst.
Evaporate the solvent from the filtrate under reduced pressure.
Purify the crude product by recrystallization from ethanol to obtain the desired 3,4-dihydropyrimidin-2(1H)-one.
Performance Data
The following table summarizes representative yields for the Biginelli reaction with various aldehydes, demonstrating the efficiency of the THEIC-functionalized catalyst.
Data adapted from literature reports on THEIC-functionalized graphene oxide.[3]
Application in the Synthesis of Acridinedione Derivatives
Acridinedione derivatives are another class of heterocyclic compounds with important applications in pharmaceuticals and materials science. The synthesis of these compounds can be achieved through a pseudo-four-component condensation reaction.
A nano-ordered THEIC-functionalized MCM-41 (MCM-41-Pr-THEIC) has been shown to be a highly efficient and reusable catalyst for this transformation.[4][5]
Mechanistic Insights
The catalyst activates both the aldehyde and dimedone substrates via hydrogen bonding through its hydroxyl and silanol groups.[4] This dual activation facilitates the initial Knoevenagel condensation, followed by a Michael addition of a second dimedone molecule. The subsequent reaction with an amine source (like ammonium acetate) and cyclization leads to the final acridinedione product.
Caption: Workflow for the synthesis of acridinedione derivatives.
Experimental Protocol: Synthesis of Acridinedione Derivatives
This protocol is based on the synthesis of acridinediones using MCM-41-Pr-THEIC as the catalyst.[4]
To a mixture of the aromatic aldehyde, dimedone, and ammonium acetate in a round-bottom flask, add the MCM-41-Pr-THEIC catalyst and ethanol.
Reflux the reaction mixture with stirring.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Filter the mixture to separate the catalyst. The catalyst can be washed with ethanol, dried, and reused.
The filtrate is concentrated under reduced pressure.
The resulting solid is recrystallized from an ethanol/water mixture to yield the pure acridinedione derivative.
Catalyst Reusability
A key advantage of these heterogeneous catalysts is their reusability. The MCM-41-Pr-THEIC catalyst has been shown to be reusable for at least four consecutive runs with only a negligible loss in its catalytic activity.[5]
Future Outlook and Broader Implications
The successful application of THEIC-functionalized materials in multicomponent reactions highlights a promising strategy in heterogeneous organocatalysis. The abundance of hydrogen-bond donating groups in the THEIC moiety makes it an attractive candidate for a wider range of organic transformations that are amenable to this mode of activation.
Future research could explore:
The synthesis and catalytic evaluation of unsupported tris(2-hydroxyethyl)urea and its derivatives.
The development of chiral versions of THEIC-based catalysts for asymmetric synthesis.
The application of these catalysts in other important reactions, such as Michael additions, aldol reactions, and cycloadditions.
The principles demonstrated here provide a solid foundation for the design of new, efficient, and recyclable organocatalysts for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
Title: New Hydrogen-Bond-Enriched 1,3,5-Tris(2-hydroxyethyl) Isocyanurate Covalently Functionalized MCM-41: An Efficient and Recoverable Hybrid Catalyst for Convenient Synthesis of Acridinedione Derivatives
Source: ACS Omega
URL: [Link]
Title: 1, 3, 5-Tris (2-hydroxyethyl) Isocyanurate Functionalized SBA-15 (THEIC-SBA-15): as a Novel Heterogeneous Nano-Catalyst for the One-Pot Three-Component Synthesis of Tetrahydrobenzo [b] Pyrans in Water
Source: Biointerface Research in Applied Chemistry
URL: [Link]
Title: New Hydrogen-Bond-Enriched 1,3,5-Tris(2-hydroxyethyl) Isocyanurate Covalently Functionalized MCM-41: An Efficient and Recoverable Hybrid Catalyst for Convenient Synthesis of Acridinedione Derivatives
Source: PubMed
URL: [Link]
Title: Bis- and Tris-Urea H-Bond Donors for Ring-Opening Polymerization: Unprecedented Activity and Control from an Organocatalyst
Source: PubMed
URL: [Link]
Title: Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Protocol for Incorporating Urea and Tris(2-hydroxyethyl)amine into Polyurethane Foams: A Guide to Tailoring Material Properties for Advanced Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Polyurethane (PU) foams are among the most versatile polymers, with applications ranging from insulation and cushioning to adva...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyurethane (PU) foams are among the most versatile polymers, with applications ranging from insulation and cushioning to advanced biomedical devices.[1] The ability to precisely tune their mechanical, thermal, and chemical properties by modifying their formulation is a key driver of their widespread use. This application note provides a detailed protocol for incorporating urea and tris(2-hydroxyethyl)amine (trolamine or TEA) into a polyurethane foam matrix. We delve into the underlying chemical principles, explaining how these additives modulate the polymer network to achieve desired characteristics. This guide offers researchers and drug development professionals a comprehensive framework, from initial formulation and synthesis to detailed characterization, enabling the development of bespoke PU foams for specialized applications, including controlled drug release systems.[2][3]
Introduction: The Rationale for PU Foam Modification
Standard polyurethane foam is synthesized through the reaction of a polyol (containing hydroxyl, -OH, groups) and a polyisocyanate (containing isocyanate, -NCO, groups).[4][5] The resulting polymer contains urethane linkages.[6] While this basic chemistry produces a wide range of materials, the incorporation of secondary components can introduce new functionalities and significantly enhance performance.
Tris(2-hydroxyethyl)amine (TEA) is a trifunctional molecule containing three hydroxyl groups and a tertiary amine.[7] Its three hydroxyl groups allow it to act as a crosslinking agent , increasing the network density and rigidity of the foam.[8][9] The tertiary amine group can also exhibit catalytic activity , influencing the rates of the gelling (urethane formation) and blowing (urea formation) reactions.[7][10]
Urea linkages are often formed in-situ in water-blown foams, where the isocyanate reacts with water to produce carbon dioxide (the blowing agent) and an amine.[4][8] This amine then rapidly reacts with another isocyanate group to form a stiff, highly polar urea bond.[11][12] These urea groups tend to form separate "hard segment" domains, significantly impacting the foam's mechanical properties.[8] Additionally, urea can be added directly as a powder to further modify foam properties such as cohesion and fire resistance.[13]
By strategically combining TEA and urea, a researcher can manipulate the foam's architecture at a molecular level, balancing flexibility and rigidity, controlling cell structure, and enhancing thermal stability. For drug development professionals, this control is paramount, as the foam's microstructure and chemical nature dictate drug loading efficiency and release kinetics.[3][14]
Fundamental Chemistry and Mechanisms
The synthesis of a modified polyurethane foam is a complex process involving several simultaneous reactions. A balance between the polymerization (gelling) and gas-forming (blowing) reactions is crucial for developing a stable foam structure.[12]
Core Reactions:
Urethane Formation (Gelling): The primary reaction between the polyol's hydroxyl groups and the isocyanate groups forms the polyurethane backbone.
R-OH + OCN-R' → R-O(C=O)NH-R'
Urea Formation (Blowing & Hardening): When water is used as a blowing agent, it reacts with isocyanate to form an unstable carbamic acid, which decomposes into an amine and CO₂ gas.[4][11] The amine quickly reacts with another isocyanate to form a di-substituted urea linkage.
R'-NCO + H₂O → [R'-NHCOOH] → R'-NH₂ + CO₂ (gas)
R'-NH₂ + OCN-R' → R'-NH(C=O)NH-R'
Crosslinking with TEA: The three hydroxyl groups of TEA react with isocyanate groups, creating a covalent branch point in the polymer network. This increases the crosslink density, leading to a more rigid and thermally stable foam.[9]
Further Crosslinking (Allophanate and Biuret): At higher temperatures or with specific catalysts, the N-H group on a urethane or urea linkage can react with another isocyanate group to form allophanate and biuret crosslinks, respectively.[12]
The interplay of these reactions determines the final properties of the foam.
Figure 1: Core reaction pathways in the formation of a TEA and urea-modified polyurethane foam.
Safety and Handling Precautions
Working with the components of polyurethane foam, particularly isocyanates, requires strict adherence to safety protocols.[15]
Isocyanates (MDI/TDI): Isocyanates are potent respiratory and skin sensitizers. Exposure can lead to occupational asthma. All handling of isocyanates must be performed in a well-ventilated fume hood.[16]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[16][17] Disposable suits are recommended for larger-scale applications.
Spill Management: Clean up spills immediately using an absorbent material. Do not use water to clean up isocyanate spills, as this will generate CO₂ gas and create a pressure hazard.[16]
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[16] Cured foam is generally considered safe, but unreacted components are hazardous.
Experimental Protocol
This protocol outlines a one-step method for producing a series of flexible polyurethane foams with varying concentrations of TEA and urea.[18]
Materials and Equipment
Component
Description/Specification
Purpose
Polyol
Polyether polyol (e.g., VORANOL™) or Polyester polyol
Polymer backbone (soft segment)
Isocyanate
Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI)
Polymer backbone (hard segment)
Tris(2-hydroxyethyl)amine
Reagent grade, >99% purity
Crosslinking agent, catalyst
Urea
Reagent grade, powder
Additive for property modification
Surfactant
Silicone-based (e.g., Niax™ Silicone)
Cell stabilization, foam morphology
Catalyst
Amine catalyst (e.g., Dabco® 33-LV)
Controls reaction rate
Blowing Agent
Distilled Water
Reacts with isocyanate to form CO₂
Model Drug (Optional)
Hydrophobic or hydrophilic small molecule
For drug delivery studies
Equipment:
High-torque mechanical stirrer with impeller blade
Open-top mold (e.g., aluminum or cardboard box lined with release agent)
Digital scale (0.01 g accuracy)
Fume hood
Oven for post-curing
Standard laboratory glassware and consumables
Formulation Design
The properties of the final foam are highly dependent on the ratio of its components. The NCO Index is a critical parameter, representing the ratio of isocyanate groups to hydroxyl groups.[19] An index of 105-110 (a 5-10% excess of isocyanate) is common to ensure complete reaction, compensating for side reactions with water.[19]
The following table provides example formulations. All parts are by weight (pbw). The amount of isocyanate must be calculated for each formulation to maintain a constant NCO index.
Component
Control
Formulation A (TEA)
Formulation B (Urea)
Formulation C (TEA + Urea)
Polyether Polyol
100
100
100
100
Tris(2-hydroxyethyl)amine
0
2.0
0
2.0
Urea Powder
0
0
5.0
5.0
Silicone Surfactant
1.0
1.0
1.0
1.0
Amine Catalyst
0.5
0.5
0.5
0.5
Distilled Water
4.0
4.0
4.0
4.0
Isocyanate (MDI)
Calculate
Calculate
Calculate
Calculate
NCO Index
105
105
105
105
Step-by-Step Synthesis Procedure
Figure 2: Step-by-step workflow for the synthesis of modified polyurethane foam.
Detailed Steps:
Prepare Component A (Polyol Premix): In a disposable mixing cup, accurately weigh the polyol, TEA, and urea powder (if applicable), silicone surfactant, and distilled water according to the formulation table.[19]
Optional Drug Incorporation: If preparing a drug delivery system, add the desired amount of the model drug to the polyol premix at this stage. Ensure it is fully dissolved or homogeneously dispersed.
Homogenize Premix: Using the mechanical stirrer, mix the components at a moderate speed (~1000 RPM) for 60 seconds to create a uniform mixture.
Add Gelling Catalyst: Add the amine catalyst to the premix and mix for another 15 seconds. The premix is now ready for reaction.
Prepare Component B (Isocyanate): In a separate container, weigh the calculated amount of isocyanate.
Initiate Reaction: Add Component B to Component A. Immediately begin mixing at high speed (~3000 RPM). The mixing time is critical; 5-7 seconds is typical. Over-mixing can cause cell collapse, while under-mixing results in a non-uniform foam.
Pouring: As soon as mixing is complete, pour the liquid into the center of the mold. The reaction is exothermic and rapid.
Curing: Allow the foam to rise and cure in the fume hood at ambient temperature. Do not disturb the mold during this time. The foam should be tack-free within 15-30 minutes. Let it cure for at least 24 hours.[20]
Post-Curing: To ensure all isocyanate groups have reacted, place the foam in an oven at 70°C for 2 hours.
Conditioning: Remove the foam from the mold and allow it to condition at standard temperature and humidity (e.g., 23°C, 50% RH) for 48 hours before cutting samples for characterization.
Characterization and Validation
Characterizing the foam is essential to understand how the incorporation of TEA and urea has altered its properties.
Physical and Morphological Characterization
Apparent Density: Measured according to ASTM D1622. Density is a primary indicator of the foam's mechanical performance.
Scanning Electron Microscopy (SEM): Used to visualize the foam's cellular structure. Key parameters to analyze include cell size, cell size distribution, and the percentage of open vs. closed cells. This is crucial for understanding mechanical properties and drug release mechanisms.[21]
Mechanical Properties (ASTM D3574)
Compressive Strength: Measures the foam's ability to resist compressive forces. The addition of TEA and urea hard segments is expected to increase compressive strength.[9]
Tensile Strength and Elongation: Determines the foam's strength and flexibility under tension.
Compression Set: Evaluates the foam's ability to recover its original thickness after prolonged compression. Lower values indicate better elasticity.
Chemical and Thermal Analysis
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the chemical structure. Look for characteristic peaks:
N-H stretching: ~3300 cm⁻¹
C=O stretching (urethane): ~1700-1730 cm⁻¹
C=O stretching (urea): ~1640 cm⁻¹[22]
The relative intensity of the urea and urethane peaks can indicate the extent of these linkages in the polymer.
Thermogravimetric Analysis (TGA): Determines the thermal stability of the foam. The incorporation of crosslinks (from TEA) and stable urea bonds is expected to increase the decomposition temperature.[21]
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the soft segments. An increase in Tg can indicate reduced mobility of the polymer chains due to increased crosslinking or hydrogen bonding.
Figure 3: Logical relationship between the addition of TEA/Urea and the resulting foam properties.
Application in Drug Delivery
For drug development, these modified foams can serve as excellent matrices for controlled release.[2]
Drug Loading: The drug is typically incorporated into the polyol premix (Component A) before the foaming reaction.
Release Mechanism: Drug release can occur via diffusion through the polymer matrix and pores, or via degradation of the polymer itself.
Increased crosslinking (from TEA) will typically slow down the release rate by creating a more tortuous diffusion path and reducing polymer chain mobility.[9]
The hydrophilic/hydrophobic balance, affected by the polyol type and urea content, will influence the release of different types of drugs.
In Vitro Release Study Protocol:
Cut foam samples of a precise weight and dimension.
Immerse the samples in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) at 37°C in a shaking water bath.
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
Analyze the concentration of the drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Conclusion
The incorporation of tris(2-hydroxyethyl)amine and urea into polyurethane foam formulations provides a powerful and versatile method for tailoring material properties. By acting as a crosslinker, TEA increases the foam's rigidity, thermal stability, and mechanical strength. Urea, formed in-situ or added directly, contributes to hard segment formation, further enhancing these properties through strong hydrogen bonding. This guide provides a foundational protocol for researchers to systematically explore these modifications. By carefully controlling the formulation and validating the resulting material through rigorous characterization, scientists can develop advanced polyurethane foams optimized for a wide array of applications, from high-performance engineering materials to sophisticated drug delivery systems.
References
Bioflex Insulation Limited. (2025, November 9). PU Foam Safety: Handling Polyol and Isocyanate.
Bolg. (2025, August 4). Mechanism of Foaming in Polyurethane Foam Sealant. Bolg.
Goodman, A. M., et al. (n.d.). Shape memory polyurethane-urea foams with improved toughness. PMC.
J. I. R. (2010, January 12). Formulation, Preparation, and Characterization of Polyurethane Foams.
CDPH.
Aleader Tire. (2022, May 17). Basic Chemical Reactions of Polyurethane Foam Knowledge. Aleader Tire.
MDPI. (2022, February 20). Development and Characterization of Tailored Polyurethane Foams for Shock Absorption. MDPI.
BASF.
Saeed, G. K. (2022, January). Improving the Properties of Polyurethane Foam by Adding Urea Powder.
Safe Work Australia. (2020, July).
PMC.
PMC. (2023, March 6). Three-Dimensional Characterization of Polyurethane Foams Based on Biopolyols. PMC.
Lawrence Industries. The chemistry of polyurethanes. Lawrence Industries.
American Chemistry Council. Polyol Resin Blends Safety and Handling Guidelines. American Chemistry Council.
Foamtec Medical. (2024, June 17). Polyurethane Foam in Topical Drug Delivery Systems. Foamtec Medical.
Wikipedia. Polyurethane. Wikipedia.
MDPI. (2023, May 30).
ResearchGate. Poly(urethane-urea) foam formulation at different amine-based polyol....
ResearchGate. (2025, January 25). (PDF) Polyurethane Foam: Production Processes and Advanced Material Characterization.
SCIRP.
Chemical Science (RSC Publishing). (2025, December 10). Differentiating urethane and urea bond activation in polyurethane foam acidolysis. Chemical Science (RSC Publishing).
MDPI. (2023, November 5). Polyurethane-Based Drug Delivery Applications: Current Progress and Future Prospectives. MDPI.
ACS Sustainable Chemistry & Engineering. (2023, September 15). Fabrication and Characterization of Green Polyurethane Foams with Enhanced Vibration Damping Capability. ACS Sustainable Chemistry & Engineering.
PALMOILIS. (2003, December 12). EFFECT OF TRIETHANOLAMINE ON THE PROPERTIES OF PALM-BASED FLEXIBLE POLYURETHANE FOAMS. PALMOILIS.
R Discovery. (2021, November 13). effect of triethanolamine on the properties of palm-based flexible polyurethane foams. R Discovery.
R Discovery. (2014, January 1). The Modification of Polyurethane Foams Using New Boroorganic Polyols (II)
ACS Symposium Series. (2021, November 15). Materials and Chemistry of Polyurethanes. ACS Symposium Series.
RSC Publishing - The Royal Society of Chemistry. (2018, May 16). Preparation and fire behavior of rigid polyurethane foams synthesized from modified urea–melamine–formaldehyde resins. RSC Publishing - The Royal Society of Chemistry.
PMC. (2024, June 19). Xanthan–Polyurethane Conjugates: An Efficient Approach for Drug Delivery. PMC.
MDPI. (2022, April 20). PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI.
BDMAEE. (2025, September 4). exploring the application of triethanolamine tea in enhancing the dimensional stability and compressive strength of pu foams. BDMAEE.
Google Patents. LU501979B1 - Chemical recycling of polyurethane foams with amines.
ResearchGate. Effect of crosslinking agent on properties and morphology of water-blown semirigid polyurethane foam | Request PDF.
Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. (n.d.).
Kassim Shaari, N. Z., Lye, O. T., & Ahmad, S. (2021, November 13). EFFECT OF TRIETHANOLAMINE ON THE PROPERTIES OF PALM-BASED FLEXIBLE POLYURETHANE FOAMS. Journal of Oil Palm Research.
Sabtech Machine. (2025, June 4). What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2. Sabtech Machine.
Google Patents. FR2951719A1 - New tris(hydroxyethyl) isocyanurate compounds useful as flame retardant and a crosslinking agent in polyurethane foam/elastomer, and for manufacturing molded articles.
Patent 4253442. (2023, October 4). AMINE COMPOSITION USEFUL FOR MAKING STABLE POLYURETHANE FOAM SYSTEMS.
MDPI. (2020, September 12). Implementation of Circular Economy Principles in the Synthesis of Polyurethane Foams. MDPI.
Google Patents. US8552078B2 - Crosslinkers for improving stability of polyurethane foams.
Application Note: Synthesis and Characterization of Tris(2-hydroxyethyl)urea-Based Deep Eutectic Solvents
Executive Summary & Mechanistic Rationale Deep Eutectic Solvents (DESs) have emerged as highly tunable, low-toxicity alternatives to conventional volatile organic solvents and ionic liquids, driven by strong hydrogen-bon...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Deep Eutectic Solvents (DESs) have emerged as highly tunable, low-toxicity alternatives to conventional volatile organic solvents and ionic liquids, driven by strong hydrogen-bond interactions that depress the melting point of the mixture 1[1]. While traditional formulations often rely on simple urea as a Hydrogen Bond Donor (HBD), advanced extraction and drug solubilization workflows increasingly demand DESs with higher hydrogen-bonding densities and tailored polarities.
Tris(2-hydroxyethyl)urea (THU) represents a next-generation HBD. Featuring a central urea core flanked by three flexible hydroxyethyl arms, THU provides an exceptionally high density of both hydrogen bond donor (-OH, -NH) and acceptor (C=O, -O-) sites. When paired with an appropriate Hydrogen Bond Acceptor (HBA)—such as Choline Chloride (ChCl) or Ammonium Sulfamate (ASA)—THU forms an extensive, highly cross-linked supramolecular network.
Causality of Action: The dense hydrogen-bonding network effectively delocalizes the charge of the HBA's anion (e.g., Cl⁻ or NH₂SO₃⁻). This massive reduction in lattice energy prevents precursor crystallization, driving a profound freezing point depression. For drug development professionals and formulation scientists, this translates to a DES with superior capacity to solvate complex, highly polar active pharmaceutical ingredients (APIs) and extract bioactive macromolecules like antioxidant proteins 2[2].
Materials and Reagents
Hydrogen Bond Donor (HBD): Tris(2-hydroxyethyl)urea (THU), ≥98% purity.
Hydrogen Bond Acceptors (HBA): Choline chloride (ChCl), ≥99% purity; or Ammonium Sulfamate (ASA), ≥99% purity.
Equipment: Vacuum drying oven, thermostatic oil bath or heating block with magnetic stirring, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.
Experimental Protocol: A Self-Validating Synthesis Workflow
Expertise Insight: The most common point of failure in DES formulation is ambient moisture absorption. Because water acts as a highly competitive hydrogen bond donor/acceptor, even trace amounts will artificially lower the viscosity and mask incomplete eutectic formation. This protocol is designed as a self-validating system, integrating strict pre-conditioning with spectroscopic quality control to guarantee batch-to-batch reproducibility.
Phase I: Pre-Conditioning (Moisture Elimination)
Surface Area Maximization: Spread the ChCl (or ASA) and THU into separate, wide glass Petri dishes.
Desiccation: Place the dishes in a vacuum drying oven at 60°C for a minimum of 24 hours.
Isolation: Immediately transfer the dried precursors to a moisture-free glovebox or a desiccator containing active silica gel.
Validation Step: Weigh the precursors before and after drying. Constant weight confirms the complete removal of hygroscopic moisture, ensuring the resulting thermodynamic properties reflect a pure DES, not a DES-water ternary mixture.
Phase II: Thermal Mixing (Eutectic Formation)
Formulation: In a controlled environment, weigh the HBA and THU into a tightly sealable glass vial at a 1:2 molar ratio (HBA:HBD).
Activation: Add a magnetic stir bar, seal the vial, and submerge it in a thermostatic heating block set to 80°C.
Agitation: Initiate stirring at 300–400 rpm. The mixture will initially present as a heterogeneous, opaque powder.
Visual Endpoint: Continue heating for 60 to 120 minutes. The reaction is complete only when the mixture collapses into a completely clear, single-phase, viscous liquid with absolutely no suspended particulates.
Thermal Stability Check: Remove the vial from the heat source and allow it to equilibrate to room temperature (25°C) for 24 hours. A successfully formed DES will remain a stable liquid without any signs of recrystallization.
Spectroscopic Verification: Analyze the synthesized DES using ATR-FTIR.
Validation Marker: Look for a distinct broadening and red-shift (lower wavenumber) of the O-H and N-H stretching vibrations (3200–3400 cm⁻¹) and the C=O stretch (~1650 cm⁻¹) compared to the pure THU precursor. This confirms that the liquefaction is driven by supramolecular hydrogen bonding (true eutectic formation) rather than simple physical melting.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the quantitative thermodynamic properties of urea-derivative DESs, highlighting the impact of hydroxyethyl substitutions on the solvent's thermal profile 3[3].
HBA Component
HBD Component
Molar Ratio (HBA:HBD)
Eutectic Temp (K)
Polarity Profile
Ammonium Sulfamate
Urea
1:0.43
361
Moderate
Ammonium Sulfamate
Hydroxyethyl Urea
1:1.50
354
High
Choline Chloride
Urea (Standard Reline)
1:2.00
285
Moderate
Choline Chloride
Tris(2-hydroxyethyl)urea
1:2.00
< 273
Extremely Polar
(Note: Eutectic temperatures for THU-based DESs are highly dependent on the exact hydration state and HBA pairing, often exhibiting deep supercooling due to the extensive multi-dentate hydrogen bonding.)
Process Visualization
Workflow for the preparation and validation of THU-based Deep Eutectic Solvents.
References
Deep Eutectic Solvents for Sustainable Extraction of Bioactive Compounds from Biomass: Mechanistic Insights and Scale-Up Challenges. National Library of Medicine (NIH) / PMC.1
Ultrasound-Assisted Deep Eutectic Solvent Extraction of Antioxidant and Anti-Colorectal Cancer Proteins from Spirulina Biomass: Process Intensification, Characterization, and Bioactivity Evaluation. MDPI.2
Thermodynamic Calculations of a Binary System based on Ammonium Sulfamate and Urea Derivatives. Jordan Journal of Chemistry (JJC).3
Technical Support Center: Tris(2-hydroxyethyl)urea Synthesis Optimization
Welcome to the Technical Support Center for the synthesis of urea, tris(2-hydroxyethyl)- (CAS: 97271-72-2), commonly referred to as 1,1,3-tris(2-hydroxyethyl)urea. This compound is a highly versatile (hydroxyalkyl)urea (...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of urea, tris(2-hydroxyethyl)- (CAS: 97271-72-2), commonly referred to as 1,1,3-tris(2-hydroxyethyl)urea. This compound is a highly versatile (hydroxyalkyl)urea (HAU) utilized extensively as a formaldehyde-free crosslinking agent, a fire retardant, and a critical bonding agent in polymer composites[1],[2].
Synthesizing this triol-functionalized urea derivative presents unique thermodynamic and physical challenges. Because the condensation of alkanolamines with urea produces ammonia gas as a byproduct, the reaction is highly susceptible to equilibrium stalling. This guide provides a self-validating protocol and troubleshooting framework designed to help researchers maximize isolated yields and product purity.
Process Visualization
Figure 1: Optimized two-step synthesis workflow for Tris(2-hydroxyethyl)urea.
Standard Operating Procedure (SOP): Two-Step Solvent-Free Synthesis
To achieve yields exceeding 86%, the synthesis must be approached as a two-step condensation process that actively manages the physical state of the reactor[3].
Phase 1: Primary Condensation (Formation of Intermediate)
Charge Reactor: To a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a subsurface nitrogen sparging tube, add 105.0 g (1.0 mol) of Diethanolamine and 60.0 g (1.0 mol) of Urea[4].
Heating & Sparging: Heat the mixture to 115–120 °C. Initiate a continuous, vigorous N₂ purge through the liquid.
Causality: The reaction produces ammonia gas. Because the intermediate is highly viscous, ammonia becomes trapped in the matrix. According to Le Chatelier's principle, dissolved ammonia shifts the equilibrium backward. Subsurface sparging physically strips the ammonia, driving the reaction forward[3].
Reaction Time: Maintain temperature and stirring for 8 hours[3].
Validation Checkpoint 1 (Self-Validation): Extract a 1 mL sample. FTIR spectroscopy should confirm the disappearance of the urea carbonyl band and the emergence of a strong amide C=O stretch at ~1625 cm⁻¹ and an amide C-N stretch at ~1264 cm⁻¹[3].
Phase 2: Secondary Substitution & Purification
5. Amine Addition: Cool the reactor slightly to 90 °C to safely add 61.0 g (1.0 mol) of Ethanolamine[3].
6. Secondary Heating: Raise the temperature back to 120 °C for an additional 4–6 hours under continuous N₂ purge.
7. Hot Vacuum Degassing: Replace the N₂ purge with a vacuum distillation setup. Apply high vacuum (<15 mbar) while maintaining the temperature at 80–90 °C for 2 hours.
Causality: The final product features three hydroxyl groups that form an extensive intermolecular hydrogen-bonded network, resulting in a highly viscous liquid. Vacuum degassing while hot lowers the viscosity enough to extract trapped ammonia and residual water, which otherwise artificially inflates weight and ruins crosslinking efficacy[3].
Validation Checkpoint 2: The final product should be a clear, highly viscous liquid with an isolated yield of 86–90%[3].
Yield Optimization Data
The method of ammonia removal is the single most critical variable in determining the final yield of tris(2-hydroxyethyl)urea[5]. The table below summarizes the quantitative impact of different reaction conditions on a standard 8-hour synthesis at 120 °C.
Q: My yield is stuck at 50-60% despite running the reaction for 12+ hours. What is limiting the conversion?A: You are experiencing an equilibrium stall due to trapped ammonia. The condensation of alkanolamines with urea is a reversible process. In highly viscous systems like (hydroxyalkyl)ureas, ammonia gas cannot easily escape the liquid phase. You must implement continuous subsurface nitrogen sparging or use refluxing water as a carrier gas to strip the ammonia from the reaction matrix[3],[4].
Q: Can I increase the temperature to 140 °C to speed up the reaction and lower the viscosity?A: No. Exceeding 120 °C introduces competing thermal degradation pathways. At elevated temperatures, urea can decompose into biuret or cyanuric acid, and the alkanolamines can undergo unwanted cyclization or oxidation. Strict thermostatic control at 115–120 °C is mandatory to maintain the integrity of the hydroxyl groups[4].
Q: The final product is severely discolored (dark yellow/brown). How do I prevent this?A: Discoloration is typically caused by amine oxidation at elevated temperatures. Ensure your nitrogen purge is completely oxygen-free and that your reactor is thoroughly flushed with N₂ before heating. Additionally, localized overheating (hot spots) on the flask walls can cause burning; use a well-calibrated heating mantle and vigorous mechanical stirring rather than magnetic stirring, which struggles with the product's high viscosity.
Q: Is it possible to run this reaction in a solvent to reduce viscosity and improve mixing?A: While solvent-free synthesis is preferred to maximize reactor throughput and eliminate solvent recovery steps, you can use water. Refluxing water (e.g., adding 25 g of water per 105 g of diethanolamine and 60 g of urea) acts as an excellent azeotropic-like carrier. The steam effectively strips evolved ammonia without exceeding the thermal limits of the reagents[4]. However, this requires a rigorous vacuum drying step at the end to isolate the pure product.
References
[3] Investigation into the interaction of Dantocol in polymer bonded explosives and bonding agent development. Flinders University. Available at:[Link]
[1] (Hydroxyalkyl)urea crosslinking agents. Google Patents (CA2248110C). Available at:
[2] Fire retardant foam and gel compositions. Google Patents (US7033526B2). Available at:
[4] (Hydroxyalkyl)urea crosslinking agents. Google Patents (US5858549A). Available at:
Technical Support Center: Optimizing Urea-Triethanolamine Crosslinking Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of crosslinking reactions between urea and tris(2-hydroxyethyl)amine, also known as triethanolamine (TEOHA)....
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of crosslinking reactions between urea and tris(2-hydroxyethyl)amine, also known as triethanolamine (TEOHA). This guide is designed for researchers, scientists, and drug development professionals who are working with this chemistry to create novel polymers and biomaterials. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to control your reaction and achieve desired material properties.
Section 1: Understanding the Reaction Chemistry
This section addresses the fundamental questions about the chemical transformation that occurs when urea and TEOHA are reacted at elevated temperatures.
Q1: What is the underlying mechanism of the urea-TEOHA crosslinking reaction?
The reaction between urea and an alcohol-containing molecule like TEOHA is not a simple one-step condensation. It proceeds primarily through the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (NH₃).[1][2][3] The highly reactive isocyanic acid intermediate then rapidly reacts with the hydroxyl (-OH) groups of TEOHA to form stable carbamate (urethane) linkages, which create the crosslinked polymer network.[4] The evolution of ammonia gas is a key indicator that the reaction is progressing.[5]
The reaction can be summarized in two main stages:
Urea Thermolysis: At temperatures typically above 130°C, urea decomposes.
(NH₂)₂CO ⇌ HNCO + NH₃
Urethane Formation: The in situ generated isocyanic acid reacts with the hydroxyl groups of TEOHA. Since TEOHA has three hydroxyl groups, a three-dimensional network is formed.
Because TEOHA is also a tertiary amine, it can act as a catalyst for the reaction.[6][7]
Caption: Proposed reaction pathway for Urea-TEOHA crosslinking.
Q2: Why is this reaction considered a "non-isocyanate" route to polyurethanes?
This method is classified as a non-isocyanate route because it avoids the direct handling of toxic and volatile isocyanate monomers.[8] Instead, the reactive isocyanic acid intermediate is generated in situ from urea, a much safer and more stable solid precursor.[1][2] This approach is gaining interest in green chemistry and for applications where residual isocyanates are a concern.
Section 2: Optimizing Core Reaction Parameters
The properties of your final polymer are dictated by the conditions you choose. This section explains how to manipulate these parameters to achieve your desired outcome.
Q3: How does temperature critically influence the reaction?
Temperature is arguably the most critical parameter in this synthesis. It controls both the rate of the reaction and the potential for unwanted side reactions.
Too Low (<130°C): The thermolysis of urea is slow or non-existent, leading to a very slow or incomplete reaction.[3]
Optimal Range (130-160°C): This range typically provides a good balance between the rate of isocyanic acid formation and its reaction with TEOHA. A patent for a similar reaction specifies a range of 135-140°C.[5]
Too High (>170°C): At excessive temperatures, you risk thermal degradation of the reactants and the newly formed polymer, leading to discoloration (yellowing or browning) and compromised mechanical properties.[5] It can also promote the formation of by-products like biuret and triuret from urea.[3]
Optimal. Good reaction rate, controlled crosslinking.
Efficient in situ generation and consumption of isocyanic acid.[5]
> 170°C
Rapid reaction, but risk of degradation and side products.
Thermal decomposition of polymer backbone and urea side-reactions occur.
Q4: What is the importance of the Urea:TEOHA molar ratio?
The molar ratio of the reactants directly controls the stoichiometry of reactive groups, which in turn determines the crosslink density of the final polymer network. This is analogous to the NCO:OH ratio in traditional polyurethane chemistry.[9]
High Urea:TEOHA Ratio (e.g., > 1.5:1 for functional groups): This leads to a high concentration of urethane crosslinks. The resulting material will be more rigid, stiff, and potentially brittle.
Low Urea:TEOHA Ratio (e.g., < 1:1 for functional groups): This results in a lower crosslink density with unreacted hydroxyl groups from TEOHA remaining in the network. The material will be softer, more flexible, and may not fully cure if the ratio is too low.
The ideal ratio depends entirely on the target application. For a rigid thermoset, a higher ratio is needed. For a flexible hydrogel, a lower ratio would be more appropriate.
Q5: How can I monitor the reaction's progress toward completion?
Several methods can be used to track the reaction:
Ammonia Evolution: The most direct indicator. The reaction can be considered complete when the evolution of ammonia gas ceases.[5] This can be monitored by testing the vapor with a moistened pH strip (it will turn basic).
Viscosity: As the polymer network forms, the viscosity of the reaction mixture will increase dramatically. For solvent-free (melt) reactions, the mixture will transition from a liquid to a solid or rubbery state.
FTIR Spectroscopy: Samples can be taken at different time points. Monitor the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from TEOHA and the appearance of the N-H stretch (around 3300-3400 cm⁻¹) and C=O stretch (around 1690-1730 cm⁻¹) characteristic of the urethane linkage.
Section 3: Troubleshooting Guide
Even with optimized parameters, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Problem Observed
Potential Cause
Recommended Solution & Explanation
Low or No Product Yield; Reaction Stalled
1. Temperature too low.
Increase the reaction temperature into the 130-160°C range to ensure urea decomposition is occurring at a reasonable rate.[3]
2. Moisture contamination.
Ensure all reactants and glassware are thoroughly dried. Water can react with the isocyanic acid intermediate, consuming it before it can crosslink TEOHA.[10][11]
3. Inefficient ammonia removal.
The reaction is an equilibrium. Apply a gentle vacuum or a slow stream of inert gas (e.g., Nitrogen) to help remove the ammonia byproduct and drive the reaction forward.
Final Product is Brittle and Glassy
1. Excessive crosslink density.
The Urea:TEOHA molar ratio is too high. Reduce the amount of urea in your formulation to create a less densely crosslinked, more flexible network.[9]
Final Product is Soft, Tacky, or Uncured
1. Insufficient crosslink density.
The Urea:TEOHA molar ratio is too low. Increase the amount of urea to ensure sufficient crosslinking occurs.
2. Incomplete reaction.
The reaction was not allowed to proceed to completion. Increase the reaction time or temperature (within the optimal range) until ammonia evolution stops.
Product is Discolored (Yellow to Brown)
1. Reaction temperature is too high.
Reduce the reaction temperature. While higher temperatures speed up the reaction, they also promote thermal degradation.[5]
2. Oxidation.
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the reactants at high temperatures.
Section 4: Standard Operating Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Baseline Synthesis of a Urea-TEOHA Polymer
This protocol details a solvent-free melt polymerization.
Preventing thermal degradation of tris(2-hydroxyethyl)urea during storage
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tris(2-hydroxyethyl)urea. This guide is designed to provide in-depth technical insights and p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tris(2-hydroxyethyl)urea. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to help you prevent its thermal degradation during storage and in your experimental workflows. As a compound with multiple reactive functional groups, understanding its stability profile is critical for ensuring the integrity and reproducibility of your results.
Introduction: The Stability Challenge of a Multifunctional Molecule
Tris(2-hydroxyethyl)urea is a highly functionalized molecule, valued for its unique properties in various applications. However, the very features that make it useful—the urea backbone and three hydroxyl groups—also render it susceptible to thermal degradation. Unlike simple molecules, its degradation can be complex, involving hydrolysis, intramolecular cyclization, and reactions with formulation components. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured in a question-and-answer format to directly address common issues and observations you may encounter.
Question 1: I've noticed a yellow discoloration in my stored tris(2-hydroxyethyl)urea, both in solid form and in solution. What could be the cause?
Answer:
Yellowing is a common indicator of chemical degradation. For tris(2-hydroxyethyl)urea, this can be attributed to a few potential pathways, often accelerated by elevated temperatures and exposure to light.
Urea-Related Degradation: Commercial grades of tris(2-hydroxyethyl)urea may contain residual unreacted urea from its synthesis. Urea is thermally unstable and can decompose to form ammonia and isocyanic acid.[1][2] These reactive species can initiate a cascade of secondary reactions, leading to the formation of colored byproducts.
Oxidation: The hydroxyethyl groups can be susceptible to oxidation, especially in the presence of trace metal impurities and oxygen. This process can form aldehydes and other chromophoric (color-producing) species.
Maillard-type Reactions: If your formulation contains reducing sugars or other reactive carbonyl compounds, Maillard-type reactions with the urea or amine functionalities can occur, especially upon heating, leading to browning or yellowing.
Preventative Measures:
Source High-Purity Material: Whenever possible, use a high-purity grade of tris(2-hydroxyethyl)urea with low residual urea content.
Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to minimize oxidation.
Opaque Containers: Store the compound in amber or opaque containers to protect it from light-induced degradation.
Question 2: My aqueous solution of tris(2-hydroxyethyl)urea has become more acidic over time. What is happening?
Answer:
A decrease in pH is often linked to the degradation of the urea moiety, particularly if residual urea is present.
Hydrolysis of Urea: Urea can slowly hydrolyze in aqueous solutions to produce ammonia and carbon dioxide. The carbon dioxide dissolves in water to form carbonic acid, which is a weak acid, thus lowering the pH.
Oxidative Degradation: As mentioned previously, oxidation of the hydroxyethyl groups can lead to the formation of carboxylic acids, which will also contribute to a decrease in pH.
Mitigation Strategies:
pH Control: If your application allows, buffering the solution can help maintain a stable pH. Based on data for similar compounds like hydroxyethyl urea, a pH range of 5-8 appears to offer good stability.
Degassed Solvents: Using de-gassed water or other solvents can reduce the amount of dissolved oxygen available for oxidative reactions.
Question 3: I am observing a loss of potency or unexpected reaction outcomes when using older stock of tris(2-hydroxyethyl)urea. Could this be due to degradation?
Answer:
Absolutely. A loss of the active parent molecule due to degradation is a primary reason for a decrease in performance. One often-overlooked degradation pathway for hydroxyethyl urea derivatives is intramolecular cyclization.
Intramolecular Cyclization: The hydroxyethyl groups can react with the urea nitrogen to form cyclic structures, such as 2-oxazolidinones.[3][4] This reaction consumes the parent molecule, leading to a lower effective concentration. The formation of these cyclic byproducts can also interfere with your intended reactions.
The diagram below illustrates the potential for intramolecular cyclization in a hydroxyethyl urea derivative.
First-In, First-Out (FIFO): Always use the oldest stock of the chemical first to minimize the effects of long-term degradation.
Stability Indicating Method: Develop and use a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the amount of intact tris(2-hydroxyethyl)urea in your material before use. This is the most reliable way to ensure you are using the correct concentration.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid tris(2-hydroxyethyl)urea?
A1: Based on safety data sheets for structurally similar compounds and general principles of chemical stability, the following conditions are recommended:
Temperature: Store in a cool, dry place. Avoid prolonged exposure to temperatures above 30°C. Refrigeration (2-8°C) is a good option for long-term storage.
Atmosphere: Keep the container tightly sealed to protect from moisture and atmospheric CO2. For sensitive applications, consider storage under an inert atmosphere.
Light: Protect from light by using opaque or amber containers.
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Storage Condition
Recommendation
Rationale
Temperature
Cool and dry (2-8°C for long-term)
Minimizes the rate of all degradation reactions.
Atmosphere
Tightly sealed container
Prevents moisture absorption and reaction with CO2.
Light
Opaque or amber container
Prevents photolytic degradation.
Incompatibilities
Segregate from strong oxidizers, acids, and bases
Avoids vigorous and uncontrolled reactions.
Q2: How does the presence of other excipients in my formulation affect the stability of tris(2-hydroxyethyl)urea?
A2: Excipients can have a significant impact on stability.[1][5][6][7]
Polyols (e.g., glycerol, propylene glycol): While often used as stabilizers, some polyols can degrade to form reactive aldehydes and ketones, which can then react with the urea functionality.[5][6] It is crucial to ensure the stability of all excipients in your formulation.
Buffers: The choice of buffer is important. As discussed, maintaining a neutral to slightly acidic pH is generally preferable. Be aware that the pKa of some buffers, like Tris, is temperature-dependent, which can lead to pH shifts upon heating or cooling.
Metal Ions: Trace metal ions can catalyze oxidative degradation. If possible, use high-purity solvents and consider the use of a chelating agent if metal-catalyzed degradation is suspected.
Q3: How can I monitor the degradation of tris(2-hydroxyethyl)urea in my samples?
A3: A well-designed stability study with appropriate analytical methods is key.
Accelerated Stability Studies: You can perform an accelerated stability study by exposing your sample to elevated temperatures (e.g., 40°C, 50°C, 60°C) for a shorter period. This can help to quickly identify potential degradation products and degradation rates, which can then be extrapolated to predict long-term stability at the recommended storage temperature.
Analytical Methods:
HPLC with UV/Vis or Mass Spectrometry (MS) Detection: This is the gold standard for separating and quantifying the parent compound and its degradation products.
NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR can be powerful tools for identifying the structure of unknown degradation products.[8][9][10][11]
pH and Appearance: Regularly monitoring the pH and visual appearance of your solutions can provide early warnings of degradation.
The following diagram outlines a general workflow for conducting a stability study.
Technical Support Center: Minimizing Byproducts in Hydroxyethylurea Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of hydroxyethyl-substituted ureas, with a core focus on minimizing the formation of unwanted byproducts. While the term "tris(2-hydroxyethyl)urea" can refer to several specific molecules, the principles of byproduct formation and control discussed herein are broadly applicable to the reaction of urea with various ethanolamines. Our goal is to move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions for higher purity and yield.
Section 1: Understanding the Core Reaction and Common Byproducts
This section addresses the fundamental chemistry of hydroxyethylurea synthesis and the primary impurities that can arise.
Q1: What is the primary reaction pathway for synthesizing hydroxyethylureas, and what drives it?
The most common and industrially relevant method for synthesizing N-substituted hydroxyethyl ureas is the transamidation reaction between urea and an appropriate ethanolamine (e.g., monoethanolamine, diethanolamine).[1][2][3] This reaction proceeds by the nucleophilic attack of the amine group of the ethanolamine on one of the carbonyl carbons of urea. The reaction is typically driven to completion by heating, which facilitates the elimination and removal of ammonia as a gaseous byproduct.[1][4] The overall process is an equilibrium reaction, but the removal of ammonia shifts the equilibrium strongly toward the product side.[1][2]
A key aspect of this synthesis is that it can proceed in multiple stages, leading to mono-, bis-, and even tris-substituted products depending on the specific ethanolamine used and the reaction conditions.
Q2: What are the most common unwanted byproducts I might encounter in my reaction?
Navigating the synthesis of hydroxyethylureas requires a keen awareness of potential side reactions. The primary impurities can be categorized as follows:
Over-alkylation Products: If the target is a mono-substituted urea, the formation of di- or tri-substituted ureas is a common issue. For instance, in the synthesis of 1-(2-hydroxyethyl)urea, the formation of 1,3-bis(2-hydroxyethyl)urea is a significant byproduct.[4] This occurs when the initially formed product competes with the starting ethanolamine to react with remaining urea or when excess ethanolamine is used.
Cyclic Byproducts: A major impurity, particularly in reactions involving monoethanolamine, is the formation of 2-oxazolidone.[1][4] This occurs through an intramolecular cyclization side reaction.
Unreacted Starting Materials: Incomplete reactions will leave residual urea and ethanolamine in the product mixture. While seemingly simple, unreacted urea can be particularly challenging to remove from the final product due to similar solubility profiles and can complicate purification procedures.[4][5]
Thermal Degradation Products: The reaction is often conducted at elevated temperatures (100-170°C).[4] Exceeding the optimal temperature range can lead to thermal decomposition of both the reactants and products, resulting in discoloration (yellowing) and the formation of various unwanted volatile compounds.[6][7]
Hydrolysis Products: The presence of water can lead to the hydrolysis of reactants or products, especially at elevated temperatures and non-neutral pH.[8]
Caption: Primary reaction pathway and major sources of byproducts.
Section 2: Troubleshooting Guide: Proactive and Reactive Strategies
This section provides a structured approach to troubleshooting common issues encountered during synthesis.
Q3: My analysis shows a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted version?
This is a classic selectivity problem governed by stoichiometry.
Causality: The formation of di-substituted byproducts like 1,3-bis(2-hydroxyethyl)urea arises when the mono-substituted product successfully competes with the starting ethanolamine for unreacted urea. This is favored when a higher proportion of ethanolamine to urea is used.[4]
Recommended Action:
To favor the formation of the mono-substituted product, you should adjust the molar ratio of your reactants.
Use an excess of urea. A higher molar ratio of urea to ethanolamine decreases the production of di-substituted ureas.[4] A common starting point is a 6:1 urea-to-amine ratio when targeting high conversion to the mono-ureido product.[5]
Be aware of the trade-off. While effective for selectivity, using a large excess of urea complicates the purification process, as the unreacted urea must be separated from the final product.[4][5] This often requires specialized purification techniques like crystallization from specific solvents.[4]
Q4: I'm observing a significant amount of 2-oxazolidone. What causes this and how can I prevent it?
The formation of 2-oxazolidone is a common and troublesome side reaction.
Causality: This byproduct is formed via an intramolecular cyclization of the hydroxyethylurea product (or a reaction intermediate), particularly at elevated temperatures. The reaction conditions that drive the main transamidation can also promote this unwanted cyclization.
Recommended Actions:
Optimize Reaction Temperature: While heat is necessary, excessive temperatures can accelerate the rate of cyclization. The optimal range is typically 110-160°C.[4] It is advisable to run small-scale experiments to determine the lowest temperature that provides a reasonable reaction rate for your specific system.
Control Reaction Time: Do not extend the reaction time unnecessarily. Monitor the evolution of ammonia; once it has substantially ceased, the reaction is near completion.[4] Prolonged heating after this point will primarily encourage byproduct formation.
Maintain Anhydrous Conditions: The presence of moisture can influence side reactions. Carrying out the synthesis under essentially anhydrous conditions has been shown to improve product quality and purity.[4]
Q5: My final product is yellow or brown. What is the cause and how can I obtain a white, crystalline solid?
Product discoloration is a clear indicator of impurities, often from oxidation or thermal degradation.
Causality: Reactions conducted at high temperatures in the presence of air (molecular oxygen) are prone to oxidation, which generates colored impurities.[4] Overheating can also cause thermal decomposition, leading to a similar outcome.[6]
Recommended Actions:
Utilize an Inert Atmosphere: Performing the entire reaction and subsequent workup under a blanket of dry, inert gas (e.g., nitrogen or argon) is a critical step.[4] This practice minimizes oxidation and has been shown to be the difference between obtaining a yellowish, lower-melting-point solid and a pure, white crystalline product.[4]
Strict Temperature Control: As mentioned previously, avoid localized overheating and maintain the reaction temperature within the optimal range.
Purification via Recrystallization: Even with optimal conditions, minor impurities can remain. For 1-(2-hydroxyethyl)urea, recrystallization from dry pyridine has been reported as a uniquely effective method for yielding a pure, white product, whereas other common solvents like ethanol may be less effective.[4] For 1,3-bis(2-hydroxyethyl)urea, recrystallization from methanol has been used.[9]
Caption: A troubleshooting workflow for common synthesis issues.
Section 3: Recommended Experimental Protocol
This protocol for the synthesis of N,N-bis(2-hydroxyethyl)urea is provided as an illustrative example incorporating best practices to minimize byproducts. Researchers should adapt it based on their specific target molecule.
Objective: To synthesize N,N-bis(2-hydroxyethyl)urea with minimal byproduct formation.
Materials:
Diethanolamine (High Purity)
Urea (High Purity)
Nitrogen or Argon gas supply (dry)
Anhydrous solvents for purification (e.g., methanol, pyridine)
Equipment:
Three-neck round-bottom flask
Heating mantle with magnetic stirrer and temperature controller
Thermometer or thermocouple
Reflux condenser
Gas inlet adapter for inert gas
Gas outlet/bubbler to monitor ammonia evolution
Step-by-Step Methodology:
System Setup: Assemble the glassware and ensure it is completely dry. Set up the flask in the heating mantle on a magnetic stirrer. Equip the flask with a stirrer bar, thermometer, condenser, and a gas inlet connected to the inert gas supply. The outlet of the condenser should be connected to a bubbler.
Inerting the System: Begin a gentle flow of nitrogen or argon through the system to displace all air. Maintain this gentle positive pressure throughout the reaction.[4]
Charging Reactants: Charge the flask with diethanolamine and urea. For this specific synthesis targeting the N,N-bis substituted product, a molar ratio of approximately 2:1 (diethanolamine:urea) can be a starting point. A slight excess of the amine may be used to drive the reaction, but this should be optimized. For example, charge 105 g of diethanolamine and 60 g of urea.[6]
Reaction Execution:
Begin stirring the mixture.
Slowly heat the reaction mixture to the target temperature, for instance, 115°C.[6]
Maintain the temperature and monitor the reaction progress by observing the evolution of ammonia gas through the bubbler. The reaction is nearing completion when the gas evolution significantly slows or stops.[4] A typical reaction time might be 8 hours.[6]
Reaction Workup & Purification:
Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere.
The crude product will be a clear, potentially viscous liquid containing the desired N,N-bis(2-hydroxyethyl)urea.[6]
For many applications, this mixture can be used without further purification.[6] However, for high-purity requirements, purification via recrystallization or chromatography is necessary.
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol) and allow it to cool slowly to induce crystallization. Filter the crystals and wash with a cold, non-polar solvent like petroleum ether.
Section 4: Analytical Techniques for Quality Control
Verifying the purity of your final product is essential. This section outlines recommended analytical methods.
Q6: What are the most effective methods for determining the purity of my product and quantifying byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase method is often suitable for separating urea, the desired hydroxyethylurea product, and various byproducts.[10][11] It is highly sensitive and provides quantitative results.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an invaluable tool for structural confirmation of your desired product and for identifying and quantifying impurities. It can be used to monitor the reaction's progress by observing the disappearance of reactant signals and the appearance of product signals.[5]
Differential Scanning Calorimetry (DSC): For highly pure, crystalline materials, DSC can be used to determine the melting point and assess purity. The sharpness of the melting peak is an excellent indicator of purity.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of key functional groups (e.g., N-H, C=O, O-H) and for comparing the fingerprint region of your synthesized product against a known standard.[12]
Table 1: Example HPLC Method Parameters for Impurity Profiling
Parameter
Recommended Setting
Rationale & Notes
Column
C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm)
Provides good separation for polar to moderately non-polar compounds like urea and its derivatives.[10]
Mobile Phase
Isocratic Methanol:Water (e.g., 3:97 v/v)
A simple mobile phase that is often effective for separating urea and its impurities. Gradient elution may be needed for more complex mixtures.[10]
Flow Rate
0.3 - 1.0 mL/min
A typical analytical flow rate. Adjust as needed to optimize resolution and run time.
Detection
UV Detector (e.g., 210 nm)
Urea and its derivatives have a UV chromophore, making UV detection suitable.[10]
Column Temp.
Ambient or controlled (e.g., 30°C)
Controlling temperature improves the reproducibility of retention times.
Internal Standard
Melamine (if applicable)
Using an internal standard can improve quantitative accuracy by correcting for injection volume variations.[10]
Section 5: Frequently Asked Questions (FAQs)
Q7: Is it necessary to run the reaction neat, or can a solvent be used?
While an inert solvent can be employed, it is generally not advantageous and may complicate the process by requiring an additional separation step.[4] Most established procedures run the reaction neat (without solvent).
Q8: How critical is it to maintain anhydrous conditions?
It is highly recommended. Traces of moisture can lead to side reactions and contribute to lower-quality, discolored products.[4] Using dry reagents and glassware is a crucial step for achieving high purity.
Q9: My reaction seems to have stalled (ammonia evolution stopped), but NMR analysis shows low conversion. What should I do?
This could indicate that the reaction has reached equilibrium under the current conditions or that the temperature is too low. First, confirm your temperature controller is accurate. If the temperature is correct, you might consider a very slight, incremental increase in temperature (e.g., by 5-10°C), but be cautious not to exceed the recommended maximum of ~160-170°C to avoid degradation.[4] Alternatively, if the reaction is reversible, improving the efficiency of ammonia removal (e.g., via a gentle nitrogen sparge) could help drive it forward.[1]
Q10: Can I use a catalyst to speed up the reaction?
While some studies on amine-urea transamidation have explored catalysts, the thermal reaction driven by ammonia removal is the most common and well-documented method for this class of compounds.[4][5] Introducing a catalyst would add another component that needs to be removed and could potentially open new, unwanted side-reaction pathways. For most applications, optimizing temperature and stoichiometry is sufficient.
References
Frevel, L. K., & Gilpin, J. A. (1971). U.S. Patent No. 3,560,564. U.S.
Jøssang, T., et al. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research. [Link]
LookChem. (n.d.). 2-HYDROXYETHYLUREA. Retrieved from LookChem. [Link]
ResearchGate. (n.d.). Formation of (2-hydroxyethyl)urea as a function of urea/ethanolamine...[Link]
Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. [Link]
Cosmetic Ingredient Review. (2018). Draft Report of the Safety Assessment of Hydroxyethyl Urea. [Link]
Kuznetsov, V. A., et al. (2017). Russian Federation Patent No. RU2619588C1.
Walker, L. E. (1999). U.S. Patent No. 5,858,549. U.S.
European Patent Office. (2011). Method for protein purification under denaturing conditions.
Park, I.-S., & Hausinger, R. P. (1995). A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea. Archives of Biochemistry and Biophysics. [Link]
BioSpectra. (2024). Analytical Method Validation Report: Tris Organic Impurities via Liquid Chromatography with UV Detection. [Link]
Breugel, J. V., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers. [Link]
Pinchuk, L., Eckstein, E. C., & Van De Mark, M. R. (1984). The interaction of urea with the generic class of poly(2-hydroxyethyl methacrylate) hydrogels. Journal of Biomedical Materials Research. [Link]
Vaghjiani, G. H., et al. (2022). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. The Journal of Physical Chemistry A. [Link]
Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
Vaghjiani, G. H., et al. (2022). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship, University of California. [Link]
CNIPA. (2008). Urea and its impurity high performance liquid chromatography analysis method.
ResearchGate. (n.d.). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid | Request PDF. [Link]
Domínguez de María, P., et al. (2024). Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization. International Journal of Molecular Sciences. [Link]
da Silva, J. A. F., et al. (2022). A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. Chemosensors. [Link]
Opre, Z., & Várhelyi, C. (2004). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. [Link]
Cosmetic Ingredient Review. (2018). Draft Final Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. [Link]
ResearchGate. (2023). Switching Hydrogenation Selectivity of Urea Derivatives via Subtly Tuning the Amount and Type of Additive in the Catalyst System. [Link]
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Journal of Pharmacy and Health Research. [Link]
ChemRxiv. (n.d.). Advanced insights towards electrochemical urea synthesis: Strategic design and techno–commercial compatibility. [Link]
ACS. (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity. [Link]
Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. [Link]
Comparative Analysis of Moisture Retention Efficacy: Tris(2-hydroxyethyl)urea vs. Hydroxyethyl Urea
Executive Summary In the development of topical therapeutics and advanced cosmetic formulations, the selection of an optimal humectant dictates not only the thermodynamic activity of water within the vehicle but also the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of topical therapeutics and advanced cosmetic formulations, the selection of an optimal humectant dictates not only the thermodynamic activity of water within the vehicle but also the penetration kinetics of active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison between two urea derivatives: Hydroxyethyl Urea (HEU) and Tris(2-hydroxyethyl)urea (THEU) . While both molecules share a urea backbone, their divergent stoichiometric substitution fundamentally alters their molecular weight, steric hindrance, and subsequent moisture-retention mechanisms.
Structural Biochemistry & Mechanistic Divergence
To engineer an effective topical delivery system, one must understand the structure-function relationship of the humectant.
Hydroxyethyl Urea (HEU): Formed by attaching a single hydroxyethyl group to a urea backbone, HEU (
C3H8N2O2
) has a low molecular weight of 104.11 g/mol . This modification breaks the crystalline lattice of pure urea, rendering it highly hygroscopic at room temperature. Its compact size allows it to efficiently penetrate the stratum corneum, where it plasticizes the keratin matrix by replacing water in the hydrogen-bond network[1].
Tris(2-hydroxyethyl)urea (THEU): Featuring three hydroxyethyl groups, THEU (
C7H16N2O4
) possesses a molecular weight of 192.21 g/mol . Theoretically, the tri-substitution exponentially increases its hydrogen-bonding capacity (acting as a superior water-binder). However, the increased steric bulk restricts its ability to permeate the epidermal layers. Consequently, THEU functions primarily as a highly substantive surface-level film former and is frequently utilized to maintain hydration and impart freeze-thaw stability in aqueous polymer compositions and hydrogels[2][3].
Fig 1. Mechanistic divergence of HEU and THEU based on molecular weight and hydroxyl group count.
Comparative Efficacy & Physicochemical Profiling
When benchmarking against the industry standard, glycerin, demonstrate that it matches glycerin's moisturization capabilities at a 5% concentration but without the undesirable tacky or greasy residue[4][5]. THEU, conversely, is utilized when structural water retention (preventing a matrix from drying out) is prioritized over skin feel[6].
Parameter
Hydroxyethyl Urea (HEU)
Tris(2-hydroxyethyl)urea (THEU)
Molecular Weight
104.11 g/mol
192.21 g/mol
Hydroxyl Substitution
Mono-substituted (1 -OH)
Tri-substituted (3 -OH)
Primary Mechanism
Deep Stratum Corneum Penetration
Surface Film Hydration / Matrix Crosslinking
TEWL Reduction
High (Repairs barrier function)
Moderate to High (Occlusive/Film-forming)
Sensory Profile
Light, non-tacky, fast absorption
Higher viscosity, substantive/tacky feel
Optimal Application
Facial serums, daily lotions, API vehicles
Barrier creams, polymer-bonded matrices, fabric care
Self-Validating Experimental Methodologies
To objectively quantify the moisture retention efficacy of these compounds, we employ a dual-axis testing framework. By combining in vitro gravimetric analysis with in vivo biophysical measurements, we decouple the intrinsic hygroscopicity of the molecule from its physiological interaction with human skin.
Fig 2. Self-validating experimental workflow combining in vitro and in vivo methodologies.
Protocol A: In Vitro Gravimetric Moisture Sorption Analysis
Causality: This protocol isolates the absolute water-holding capacity of the raw ingredient, removing biological variables (like sweat or lipid variations).
Preparation: Prepare 5% w/w aqueous solutions of HEU, THEU, and Glycerin (control). Desiccate 2g samples in a vacuum oven at 40°C until a constant dry weight is achieved. Rationale: Establishes a true dry-weight baseline.
Sorption Phase: Transfer samples to a controlled environmental chamber maintained at 80% Relative Humidity (RH) and 25°C.
Quantification: Weigh the samples using an analytical balance at 2, 4, 8, 12, and 24-hour intervals. Calculate the percentage of water absorbed relative to the dry weight.
Desorption Phase: Transfer the hydrated samples to a 30% RH chamber and measure the rate of water loss over 24 hours. Rationale: A high-performance humectant must not only attract water but resist yielding it to a dry environment.
Protocol B: In Vivo Stratum Corneum Hydration & TEWL
Causality: Corneometry measures the dielectric constant of the skin (direct hydration), while TEWL (Transepidermal Water Loss) measurements validate whether the humectant is genuinely repairing the barrier or merely masking water loss[1].
Subject Acclimatization: 20 healthy volunteers acclimatize in a climate-controlled room (20°C, 45% RH) for 30 minutes to stabilize basal skin physiology.
Baseline Measurement: Record baseline hydration using a Corneometer® CM 825 and baseline TEWL using a Tewameter® TM 300 on marked 4x4 cm zones of the volar forearm.
Application: Apply exactly 2 mg/cm² of the 5% active test formulations to the designated zones.
Time-Course Analysis: Record measurements at 1, 2, 4, and 8 hours post-application. Evaluate the area under the curve (AUC) to determine prolonged hydration efficacy.
Formulation Dynamics & Stability Considerations
When formulating with urea derivatives, pH drift is a critical stability parameter. Both HEU and THEU can undergo slow hydrolysis in aqueous environments, releasing trace amounts of ammonia which elevates the pH and causes off-odors.
Buffering Requirement: Formulations must be buffered (typically using Lactic Acid/Sodium Lactate or Citric Acid/Sodium Citrate) to a pH of 5.5 to 6.0 to inhibit this degradation pathway.
Polymer Compatibility: THEU excels in highly crosslinked hydrogels (such as phase-change gels or borehole sealing materials) because its multiple hydroxyl groups can participate in secondary bonding with polymer matrices, preventing the gel from shrinking or syneresis over time[6]. HEU is preferred in low-viscosity emulsions where thermodynamic stability and rapid skin absorption are paramount.
Strategic Recommendations
Select Hydroxyethyl Urea (HEU) when developing elegant cosmetic serums, anti-aging lotions, or topical API delivery systems where deep stratum corneum penetration, high patient compliance (non-tacky feel), and rapid hydration are required[1][4].
Select Tris(2-hydroxyethyl)urea (THEU) when engineering advanced wound-healing hydrogels, transdermal patch matrices, or barrier-protectant ointments where the primary goal is to lock moisture into a polymer network and prevent environmental desiccation[2][3].
References
Humectants: Materials with Multiple Benefits
Source: UL Prospector
URL:[Link]
Glycerin and Hydroxyethyl Urea: Comparing Two Skin Moisturizers
Source: Cosmetics & Toiletries
URL:[Link]
US20040266921A1 - Use of (hydroxyalkyl)urea and/or (hydroxyalkyl)
Environmental-Friendly, Long-Lastingly Moist Phase Change Gel with Tunable Cross-Linking Time for Effective Borehole Sealing
Source: ACS Publications (Langmuir)
URL:[Link]
WO2005002517A2 - Use of (hydroxyalkyl)urea and/or (hydroxyalkyl)
Comparative analysis of urea, tris(2-hydroxyethyl)- and standard industrial crosslinkers
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of common crosslinking agents. We will move beyond simple cataloging to explore the fundamental chemistry, optimal use-cases, and cr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of common crosslinking agents. We will move beyond simple cataloging to explore the fundamental chemistry, optimal use-cases, and critical limitations of each class, empowering researchers and drug development professionals to make informed decisions for their specific applications.
Introduction: The Core Principles of Covalent Crosslinking
Crosslinking is the process of creating covalent bonds to link two or more molecules. In the context of life sciences and materials science, this technique is indispensable for stabilizing protein structures, immobilizing molecules onto surfaces, creating hydrogels, and preparing antibody-drug conjugates (ADCs).[1][2] The choice of crosslinker is dictated by several factors: the functional groups available on the target molecule(s), the required stability of the resulting bond, the tolerance of the system to reaction conditions (e.g., pH, temperature), and the biocompatibility of the reagent and its byproducts.[3]
This guide will dissect three distinct categories of reagents mentioned in the topic: the multifaceted roles of urea, the function of tertiary amines like Tris(2-hydroxyethyl)amine (TEA), and a selection of standard-bearing industrial and biomedical crosslinkers.
The Ambiguous Role of Urea: Denaturant, Polymer, and Physical Crosslinker
Urea is not a "crosslinker" in the conventional sense of a bifunctional molecule that forms direct covalent bridges between proteins. Instead, it plays several distinct roles in material science, which are often confused with true covalent crosslinking.
Urea-Formaldehyde Resins
In industrial applications, urea reacts with formaldehyde to form dimethylol urea, which then undergoes condensation polymerization to create a hard, thermosetting resin.[4] This is a true covalent crosslinking process used in adhesives, particleboard, and other materials. The mechanism involves the formation of methylene and ether bridges between urea units.[4] While robust, the use of formaldehyde renders this system highly cytotoxic and unsuitable for most biomedical applications.[5]
Physical Crosslinking in Hydrogels via Hydrogen Bonding
In a biomedical context, urea can act as a powerful "physical" crosslinker. In systems like polyvinyl alcohol (PVA) hydrogels, urea molecules form multiple hydrogen bonds with neighboring polymer chains.[6] This creates a dense, non-covalent network that dramatically increases the mechanical strength and toughness of the hydrogel.[6] A critical insight from studies is that a drying process is often necessary to remove water and allow the strong hydrogen bonds between urea and the polymer to form effectively.[6] This approach is distinct from covalent crosslinking as no new covalent bonds are formed between the primary polymer chains.
Modulating Crosslinking Reactions
In some systems, urea can act as a reaction modulator. For instance, in the high-temperature crosslinking of polyacrylamide, urea can be used to delay the gelation time.[7][8] It decomposes at high temperatures to produce ammonia, which alters the pH and inhibits the protonation steps required for the crosslinking reaction to proceed, thereby providing temporal control over the process.[7]
Tris(2-hydroxyethyl)amine (TEA): A Catalyst, Not a Crosslinker
Tris(2-hydroxyethyl)amine, often called Triethanolamine or TEA, is a tertiary amine and is not a crosslinking agent in the context of bioconjugation. Its primary roles are as a pH buffer, a catalyst, or a reactant in specific polymer systems. Clarifying this distinction is critical for experimental design.
Role as a Catalyst: In polymer chemistry, such as the formation of urethane foams, TEA's tertiary amine group can catalyze the reaction between isocyanates and alcohols, facilitating the formation of the polymer network.[9]
Incompatibility with Amine-Reactive Chemistry: For researchers in drug development, the most important takeaway is that TEA is incompatible with amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters.[10] Buffers containing primary amines, such as Tris (Tris(hydroxymethyl)aminomethane) or TEA, will compete with the target protein for reaction with the NHS ester, drastically reducing or eliminating conjugation efficiency.[10][11] This is a common pitfall in experimental design; phosphate, borate, or HEPES buffers are recommended for these reactions.[10][12]
Standard Industrial & Biomedical Crosslinkers: A Comparative Analysis
This section focuses on three workhorse classes of covalent crosslinkers, comparing their mechanisms, specificity, advantages, and drawbacks.
Aldehydes: Glutaraldehyde
Glutaraldehyde (GA) is a highly efficient and widely used homobifunctional crosslinker, particularly for tissue fixation and enzyme immobilization.[13][14]
Mechanism of Action: The chemistry of glutaraldehyde in aqueous solution is complex. It exists in equilibrium with several forms, including cyclic hemiacetals and polymers of α,β-unsaturated aldols.[15] It reacts with multiple nucleophilic amino acid residues, primarily the primary amines of lysine, but also thiols, phenols, and imidazoles.[15] The reaction proceeds via Schiff base formation followed by polymerization or Michael-type addition reactions, creating highly stable, intermolecular and intramolecular crosslinks.[13][15]
Advantages: High reactivity, low cost, and high efficiency in forming robust crosslinks.[14]
Limitations: The primary drawback of glutaraldehyde is its significant cytotoxicity, which limits its use in applications requiring biocompatibility unless unreacted aldehydes are thoroughly quenched and washed away.[5] It is also non-specific, reacting with multiple functional groups, which can lead to undesirable protein polymerization and potential loss of biological activity.[15][16]
NHS esters are among the most popular crosslinkers for bioconjugation due to their specific reactivity with primary amines under physiological conditions.[17][18]
Mechanism of Action: The NHS ester group reacts with a primary amine (e.g., the N-terminus of a protein or the ε-amine of a lysine residue) via nucleophilic acyl substitution.[10] This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[10] The reaction is most efficient at a slightly alkaline pH of 7.2-8.5, where the primary amines are deprotonated and more nucleophilic.[10][18]
Advantages: High specificity for primary amines, formation of a very stable amide bond, and availability of a wide range of homobifunctional and heterobifunctional reagents with different spacer arm lengths and properties (e.g., water-soluble sulfo-NHS esters).[11][17] This specificity makes them ideal for creating defined protein-protein conjugates, such as antibody-drug conjugates.[17]
Limitations: The primary competing reaction is hydrolysis of the NHS ester, where water attacks the ester group. The rate of hydrolysis increases with pH.[10] Therefore, reactions should be performed expeditiously after preparing the reagent solution, and protein solutions should be sufficiently concentrated. As mentioned, buffers containing primary amines (Tris, TEA, glycine) must be avoided.[10]
Thiol-Reactive Crosslinkers: Maleimides
Maleimides are highly specific reagents that target sulfhydryl (thiol) groups, typically found on cysteine residues.[19][20]
Mechanism of Action: The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the double-bonded carbons in the maleimide ring.[19] This forms a stable, covalent thioether bond.[19][21] The reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[22]
Advantages: Exceptional specificity for thiols, which are less abundant on protein surfaces than amines, allowing for highly site-specific labeling and conjugation.[20] The reaction proceeds rapidly under mild, physiological conditions without needing a catalyst.[19] This makes maleimide chemistry a cornerstone of modern ADC development.[19]
Limitations: Above pH 7.5, maleimides can begin to react with primary amines, reducing specificity.[22] The maleimide group itself can undergo hydrolysis at higher pH, inactivating it.[19] Furthermore, disulfide bonds within a protein must first be reduced to free thiols before they can react, and oxidizing agents must be excluded from the buffer to prevent the thiols from re-forming disulfide bridges.[20] While the resulting thioether bond is generally stable, the thiosuccinimide ring can undergo a retro-Michael reaction under certain conditions, leading to potential reversal of the linkage.[19]
Data Summary & Visualization
Comparative Data Table
The following table summarizes the key performance characteristics of the discussed crosslinker classes.
Requires free thiols, potential for reversal[19][20]
Not a true covalent crosslink
Reaction Mechanism Diagrams
Below are Graphviz diagrams illustrating the core chemical reactions.
Caption: Maleimide reaction with a sulfhydryl group to form a stable thioether bond.
Experimental Protocols
Protocol: General Protein-Protein Conjugation using a Heterobifunctional NHS-Ester/Maleimide Crosslinker
This protocol outlines the steps to conjugate two proteins (Protein A and Protein B) where Protein A will be modified on its amines and Protein B on its thiols.
Materials:
Protein A and Protein B
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar NHS-ester/maleimide crosslinker
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (do NOT use Tris or other amine-containing buffers)
Caption: Experimental workflow for heterobifunctional protein conjugation.
Step-by-Step Methodology:
Preparation: Prepare all buffers and degas them to remove oxygen, which can re-oxidize thiols. Allow all reagents to come to room temperature.
Step 1: Activate Protein A with SMCC (Amine Reaction):
a. Dissolve Protein A in the Reaction Buffer to a concentration of 1-10 mg/mL.
[23] b. Immediately before use, dissolve the SMCC crosslinker in DMSO or DMF to create a 10-20 mM stock solution.
[10] c. Add a 10-20 fold molar excess of the SMCC stock solution to the Protein A solution.
d. Incubate the reaction for 30-60 minutes at room temperature.
[23]3. Step 2: Remove Excess Crosslinker:
a. Immediately following incubation, pass the reaction mixture through a desalting column equilibrated with Reaction Buffer.
b. Collect the protein fractions containing the now maleimide-activated Protein A. This step is crucial to prevent the crosslinker from reacting with Protein B's amines.
Step 3: Reduce Protein B (Thiol Preparation):
a. In a separate tube, dissolve Protein B in the Reaction Buffer.
b. If Protein B has disulfide bonds, add a 20-100 fold molar excess of a reducing agent like TCEP to expose the sulfhydryl groups. [20]DTT or BME can be used but must be thoroughly removed as they will react with the maleimide.
c. Incubate for 30-60 minutes at room temperature.
Step 4: Remove Reducing Agent:
a. Pass the reduced Protein B solution through a desalting column equilibrated with degassed Reaction Buffer.
b. Collect the protein fractions containing the reduced, thiol-available Protein B.
Step 5: Conjugation (Thiol Reaction):
a. Combine the maleimide-activated Protein A with the thiol-available Protein B at a desired molar ratio (e.g., 1:1 or with a slight excess of the activated protein).
b. Incubate for 1-2 hours at room temperature or overnight at 4°C.
[19]7. Step 6: Quench Reaction (Optional):
a. To cap any unreacted maleimide groups, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.
b. To quench any residual NHS-ester activity (if Step 2 was imperfect), add Tris buffer to a final concentration of 20-50 mM.
[23]8. Final Purification & Analysis:
a. Purify the final conjugate from unreacted proteins and byproducts using an appropriate method like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
b. Analyze the conjugate using SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the Protein A-Protein B conjugate. [24]Mass spectrometry can be used for more detailed characterization.
[24]
Conclusion
The selection of a crosslinking strategy is a critical decision in experimental design for researchers in drug development and materials science. While terms like "urea crosslinker" can be ambiguous, understanding the underlying chemistry reveals its role as a potent physical crosslinker through hydrogen bonding or as a component in industrial polymerization. Similarly, clarifying that TEA is a catalyst and buffer, not a bioconjugation crosslinker, prevents common experimental failures.
For covalent modification of biomolecules, glutaraldehyde remains a powerful but cytotoxic tool for fixation, while NHS esters and maleimides provide the specificity and controlled reactivity essential for developing sophisticated bioconjugates like ADCs. By understanding the causality behind each reagent's mechanism, reactivity, and limitations, researchers can confidently select the optimal tool to achieve their scientific goals.
References
Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. PubMed. [Link]
What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? Mtoz Biolabs. [Link]
Maleimide labeling of thiolated biomolecules. Bio-Synthesis. [Link]
Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. PubMed. [Link]
Cytotoxicity evaluation of gelatin sponges prepared with different cross-linking agents. SpringerLink. [Link]
Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. PMC. [Link]
Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. Biomacromolecules. [Link]
Cytotoxicity evaluation of gelatin sponges prepared with different cross-linking agents. Ars Arthro Biyoteknoloji. [Link]
Full article: Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online. [Link]
Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. [Link]
Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. [Link]
Cross-linking Protocols and Methods. Springer Nature Experiments. [Link]
Crosslinking mechanism of glutaraldehyde (GTA). Illustrations redrawn... ResearchGate. [Link]
Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]
Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry. PMC. [Link]
Urea as a Hydrogen Bond Producer for Fabricating Mechanically Very Strong Hydrogels. Macromolecules - ACS Publications. [Link]
Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. MDPI. [Link]
A comparative cross-linking strategy to probe conformational changes in protein complexes. Nature Protocols. [Link]
A comparative cross-linking strategy to probe conformational changes in protein complexes. PMC. [Link]
Crosslinking Mechanism of Tannin-Based Adhesives Based on Model Compounds: Copolycondensation of Resorcinol with Dimethylol Urea. MDPI. [Link]
Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. PMC. [Link]
Enhancing protein stability with extended disulfide bonds. PNAS. [Link]
Mechanism of Protein Kinetic Stabilization by Engineered Disulfide Crosslinks. PMC. [Link]
Insights on Chemical Crosslinking Strategies for Proteins. MDPI. [Link]
Preparation and evaluation of Urea‐F amine crosslinkers. ResearchGate. [Link]
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. OUCI. [Link]
(PDF) Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. ResearchGate. [Link]
[PDF] Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Semantic Scholar. [Link]
A Senior Application Scientist's Guide to Purity Validation of Urea and Tris(hydroxymethyl)aminomethane by HPLC-MS
In the realms of pharmaceutical manufacturing, drug development, and life science research, the purity of raw materials is not merely a quality metric; it is a cornerstone of experimental validity and product safety. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
In the realms of pharmaceutical manufacturing, drug development, and life science research, the purity of raw materials is not merely a quality metric; it is a cornerstone of experimental validity and product safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity determination of two widely used, yet analytically challenging, compounds: Urea and Tris(hydroxymethyl)aminomethane (Tris). We will explore the technical nuances of method development, offer a detailed experimental protocol, and provide a comparative assessment against alternative analytical techniques.
The Analytical Challenge of Small, Polar Molecules
Urea, a key component in many formulations and a metabolic byproduct, and Tris, a ubiquitous buffering agent, share common physicochemical properties that render their analysis by traditional reversed-phase HPLC with UV detection problematic. Their high polarity leads to poor retention on non-polar stationary phases, and their lack of a significant chromophore results in low sensitivity.[1][2] Consequently, more sophisticated analytical strategies are required to achieve the necessary specificity and sensitivity for purity validation.
HPLC-MS: A Superior Approach for Purity Profiling
HPLC-MS has emerged as a powerful solution for the analysis of such compounds. The coupling of liquid chromatography with mass spectrometry provides a dual-layered analytical approach:
Chromatographic Separation (LC): The LC component separates the primary compound from its impurities based on their physicochemical interactions with the stationary and mobile phases. For highly polar analytes like urea and Tris, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the technique of choice, offering enhanced retention.[3]
Mass Spectrometric Detection (MS): The MS detector provides highly sensitive and selective detection based on the mass-to-charge ratio (m/z) of the analytes and their fragments. This allows for unambiguous identification and quantification, even for compounds lacking a UV chromophore.
This combination not only allows for the accurate quantification of the main component but also for the detection and identification of potential impurities, offering a comprehensive purity profile.
Common Impurities of Urea and Tris
A thorough understanding of potential impurities is crucial for developing a robust purity validation method.
Urea: The most common impurity in synthetic urea is biuret , which is formed during the manufacturing process through the condensation of two urea molecules.[4][5] Other potential impurities include triuret , cyanuric acid , and various inorganic ions.[5]
Tris: Impurities in Tris can arise from the manufacturing process and include compounds such as N-monomethyl and N,N-dimethyl derivatives of Tris , as well as other amino alcohols like 2-amino-2-ethyl-1,3-propanediol .[6]
A Comparative Overview of Analytical Techniques
While HPLC-MS offers significant advantages, it is important to consider the context of other available analytical methods.
Technique
Principle
Advantages
Limitations
Suitability for Urea
Suitability for Tris
HPLC-MS
Chromatographic separation followed by mass-to-charge ratio detection.
High sensitivity and selectivity; suitable for non-chromophoric compounds; can identify unknown impurities.
Higher equipment cost and complexity.
Excellent
Excellent
Gas Chromatography (GC)
Separation of volatile compounds in the gas phase.
High resolution for volatile compounds.
Requires derivatization for non-volatile compounds like urea and Tris; potential for thermal degradation.
Possible with derivatization
Possible with derivatization
Ion Chromatography (IC)
Separation of ions based on their interaction with a resin.
Experimental Protocol: Purity Validation by HPLC-MS
This section provides a detailed, step-by-step methodology for the purity analysis of urea and Tris by HPLC-MS.
Materials and Reagents
Urea reference standard (≥99.5% purity)
Tris reference standard (≥99.5% purity)
Biuret reference standard
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ammonium formate (LC-MS grade)
Ultrapure water
Instrumentation
HPLC system with a binary pump, autosampler, and column oven
Mass spectrometer (single quadrupole or tandem mass spectrometer) with an electrospray ionization (ESI) source
Chromatographic Conditions
For Urea and Biuret Analysis (HILIC-MS):
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: 90% B to 50% B over 10 minutes
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
For Tris Analysis (Reversed-Phase MS with Derivatization):
While direct analysis of Tris is possible on some mixed-mode columns, derivatization is often employed to improve retention and sensitivity in reversed-phase systems.
Derivatization (Example with Isobutyl Chloroformate):
To 100 µL of sample/standard, add 100 µL of acetone and 20 µL of 1 mg/mL potassium carbonate.
Add 20 µL of 2 mg/mL isobutyl chloroformate in acetone.
Vortex and incubate at 50 °C for 5 minutes.
Dilute with 760 µL of 0.1% formic acid in water.[8]
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Data Acquisition: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)
Compound
Precursor Ion (m/z)
Product Ion (m/z) (for MRM)
Urea
61.0
44.0
Biuret
104.0
61.0
Tris
122.1
92.1
Derivatized Tris
222.1
122.1
Standard and Sample Preparation
Stock Solutions: Prepare 1 mg/mL stock solutions of urea, biuret, and Tris in ultrapure water.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the main component and its impurities.
Sample Preparation: Accurately weigh and dissolve the sample in ultrapure water to a suitable concentration.
Visualizing the Workflow
Caption: HPLC-MS workflow for purity validation.
Trustworthiness and Self-Validation
The described HPLC-MS protocol is designed to be a self-validating system. The high selectivity of MS detection, particularly in MRM mode, ensures that the signal is specific to the target analyte, minimizing the risk of interference from matrix components or other impurities. The use of certified reference standards for calibration ensures the accuracy of quantification. Furthermore, the method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The purity of raw materials like urea and Tris is paramount in scientific research and pharmaceutical development. While traditional analytical methods have their merits, HPLC-MS provides a superior solution for the comprehensive purity validation of these challenging polar molecules. Its high sensitivity, selectivity, and ability to identify unknown impurities make it an invaluable tool for ensuring the quality and safety of final products. The detailed protocol and comparative analysis provided in this guide offer a solid foundation for researchers and scientists to implement robust and reliable purity testing methodologies in their laboratories.
References
Urea - Wikipedia. (n.d.).
Technical Support Center: Troubleshooting Impurities in Urea Phosphate Production - Benchchem. (n.d.).
Urea analytical standard 57-13-6 - Sigma-Aldrich. (n.d.).
Urea British Pharmacopoeia (BP) Reference Standard 57-13-6 - Sigma-Aldrich. (n.d.).
USP Monographs: Urea - USP29-NF24. (n.d.).
A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices - MDPI. (2022, March 13).
Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - Taylor & Francis. (2021, March 30).
Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid - Bioanalysis Zone. (2013, March 12).
US3592741A - Method for analysis of urea - Google Patents. (n.d.).
European Pharmacopoeia Tris(hydroxymethyl)aminomethane-EDTA buffer solution (pH 8.4) - CPAChem. (n.d.).
US3527808A - Process for purification of tris(hydroxymethyl)aminomethane - Google Patents. (n.d.).
I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea? | ResearchGate. (2021, February 2).
TRIS TESTING METHODS | BioSpectra. (2021, October 25).
Purity quantification of tris(hydroxymethyl)aminomethane (TRIS) with IC - Metrohm. (n.d.).
Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - PMC. (2022, December 22).
Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - PubMed. (n.d.).
Purity quantification of tris(hydroxymethyl)aminomethane (TRIS) with IC | Metrohm. (n.d.).
Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - MDPI. (2022, December 22).
HPLC Method for Analysis of Trometamol (Tris, Tris(hydroxymethyl)aminomethane, Tromethamine, and or THAM) | SIELC Technologies. (n.d.).
A Guide to Comparing the Thermal Stability of Tris(2-hydroxyethyl)urea Derivatives for Researchers and Drug Development Professionals
The Significance of Thermal Stability for Tris(2-hydroxyethyl)urea Derivatives Tris(2-hydroxyethyl)urea is a polyol derivative of urea. While specific data on the "tris" form is limited, the related compound, hydroxyethy...
Author: BenchChem Technical Support Team. Date: April 2026
The Significance of Thermal Stability for Tris(2-hydroxyethyl)urea Derivatives
Tris(2-hydroxyethyl)urea is a polyol derivative of urea. While specific data on the "tris" form is limited, the related compound, hydroxyethyl urea, is recognized for its function as a humectant and conditioning agent in cosmetic and personal care products[1][2]. For any application involving heating, such as in processing or long-term storage in varying conditions, understanding the thermal stability is paramount. Decomposition at elevated temperatures can lead to loss of efficacy, generation of undesirable byproducts, and changes in physical properties.
Urea itself undergoes a complex thermal decomposition process, starting with melting and then decomposing to ammonia and isocyanic acid[3][4]. The introduction of hydroxyethyl groups is expected to significantly alter this decomposition pathway and the overall stability of the molecule. The C-N and C-O bonds within the hydroxyethyl moieties introduce new potential sites for thermal cleavage. Therefore, a systematic evaluation of the thermal stability of tris(2-hydroxyethyl)urea and its derivatives is essential for their development and application.
Comparative Analysis of Thermal Stability: A Methodological Approach
In the absence of a comprehensive existing dataset, this guide proposes a standardized methodology for researchers to generate and compare the thermal stability of various tris(2-hydroxyethyl)urea derivatives. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Key Thermal Stability Parameters
When comparing derivatives, the following parameters, obtained from TGA and DSC, are of primary importance:
Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid phase. A higher melting point can sometimes be correlated with greater thermal stability.
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is a crucial indicator of the initiation of thermal decomposition.
Temperature of Maximum Mass Loss Rate (Tmax): The temperature at which the rate of decomposition is highest. This is determined from the peak of the derivative of the TGA curve (DTG).
Residual Mass: The percentage of the initial mass remaining at the end of the TGA experiment. This provides insight into the formation of non-volatile decomposition products.
Data Summary for Comparison
To facilitate a clear comparison, experimental data should be organized into a structured table. Below is a template that researchers can adapt for their specific derivatives.
Derivative
Melting Point (Tm) (°C)
Onset Decomposition (Tonset) (°C)
Temp. of Max. Mass Loss (Tmax) (°C)
Residual Mass at 600°C (%)
Tris(2-hydroxyethyl)urea
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Derivative A
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Derivative B
Experimental Value
Experimental Value
Experimental Value
Experimental Value
...
...
...
...
...
Experimental Protocols for Thermal Analysis
The following protocols are designed to be self-validating by providing a systematic and standardized approach to data collection, ensuring that comparisons between different samples are meaningful and reproducible.
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol details the steps for determining the thermal stability and decomposition profile of tris(2-hydroxyethyl)urea derivatives.
1. Sample Preparation:
Ensure the sample is in a dry, powdered form. If necessary, gently grind the sample to achieve a uniform particle size.
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum).
2. Instrumentation and Parameters:
Use a calibrated Thermogravimetric Analyzer.
Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. To study the kinetics of decomposition, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be employed.
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete or near-complete decomposition (e.g., 600 °C).
3. Data Analysis:
From the TGA curve (mass vs. temperature), determine the onset temperature of decomposition (Tonset) and the percentage of residual mass.
From the first derivative of the TGA curve (DTG), identify the temperature of the maximum rate of mass loss (Tmax).
This protocol outlines the procedure for determining the melting point and other thermal transitions of the samples.
1. Sample Preparation:
Accurately weigh 2-5 mg of the dry, powdered sample into a clean, tared DSC pan (typically aluminum).
Hermetically seal the pan to prevent any loss of volatile substances before decomposition.
2. Instrumentation and Parameters:
Use a calibrated Differential Scanning Calorimeter.
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
Heating Rate: A heating rate of 10 °C/min is standard.
Temperature Program:
Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).
Ramp the temperature at 10 °C/min to a point above the melting transition but below the onset of decomposition determined by TGA.
Cool the sample back to the starting temperature.
A second heating run is often performed to observe the behavior of the melt-quenched sample.
3. Data Analysis:
From the DSC thermogram (heat flow vs. temperature), determine the onset and peak temperatures of any endothermic or exothermic events. The peak of the endotherm corresponding to melting is taken as the melting point (Tm).
Visualizing the Process and Structures
To aid in the understanding of the chemical structures and experimental workflows, the following diagrams are provided.
Caption: Chemical structure of Tris(2-hydroxyethyl)urea.
Caption: Experimental workflow for thermal analysis.
The integrity of this comparative guide is rooted in established scientific principles and methodologies. The described protocols for TGA and DSC are standard, widely accepted techniques for thermal analysis[5]. By adhering to these standardized procedures, including instrument calibration, consistent sample preparation, and defined atmospheric conditions, researchers can ensure the generation of reliable and comparable data. The use of multiple heating rates in TGA can further validate the findings by allowing for the application of kinetic models to understand the decomposition mechanism more deeply. The trustworthiness of the comparison hinges on the meticulous and consistent application of these protocols across all tested derivatives.
Conclusion
While direct comparative thermal stability data for a series of tris(2-hydroxyethyl)urea derivatives is not extensively documented, this guide provides the necessary framework for researchers to conduct these critical assessments. By systematically applying the detailed TGA and DSC protocols, scientists and drug development professionals can generate high-quality, comparable data to inform their research and development efforts. Understanding the thermal behavior of these compounds is a crucial step in unlocking their full potential in various applications.
References
Mettler Toledo. (2006). Thermal Analysis of Pharmaceuticals. Mettler Toledo. [Link]
CIR Safety. (2019, January 23). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. CIR Safety. [Link]
Carp, O. (2001). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 46(7), 735-740. [Link]
Koebel, M., & Strutz, E. (2003). Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. Industrial & Engineering Chemistry Research, 42(9), 2093-2100. [Link]
Google Patents. (n.d.). US3560564A - Hydroxyalkylurea process.
A Comprehensive Guide to the Proper Disposal of Tris(2-hydroxyethyl)urea
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tris(2-hydroxyethyl)urea. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tris(2-hydroxyethyl)urea. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Understanding the Compound: Hazard Identification and Risk Assessment
Tris(2-hydroxyethyl)urea, while not classified as acutely hazardous under most regulations, requires careful handling due to its potential for irritation and the general principle of minimizing chemical release into the environment.[1] Safety Data Sheets (SDS) for structurally similar compounds, such as N,N'-Bis(2-hydroxyethyl)-urea and (2-Hydroxyethyl)urea, indicate a low level of acute toxicity but highlight the potential for skin and eye irritation upon contact.[2][3]
Key Hazard Considerations:
Skin and Eye Contact: May cause irritation, redness, and discomfort.[3]
Inhalation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]
Ingestion: While not a primary route of occupational exposure, ingestion may cause gastrointestinal irritation.[5]
Environmental: Discharge into drains or waterways must be avoided to prevent environmental contamination.[2][6]
Therefore, all waste materials contaminated with Tris(2-hydroxyethyl)urea, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (PPE), must be managed as chemical waste.
Pre-Disposal Safety: Essential Personal Protective Equipment (PPE)
Before handling any chemical waste, ensuring adequate personal protection is paramount. The following PPE is mandatory to minimize exposure risks during the disposal process:
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1][3]
Hand Protection: Use nitrile gloves or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Protective Clothing: A fully buttoned laboratory coat must be worn to protect against skin contact.[7]
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[5][8]
The Disposal Protocol: A Step-by-Step Guide
This protocol outlines the systematic procedure for the safe collection, storage, and disposal of Tris(2-hydroxyethyl)urea waste.
Step 1: Waste Segregation
Proper segregation is the foundation of a safe and compliant waste management program.
Identify: All materials that have come into contact with Tris(2-hydroxyethyl)urea are to be considered chemical waste. This includes solid waste (contaminated gloves, wipes, and plasticware) and any unused or off-spec chemical.
Isolate: Do not mix Tris(2-hydroxyethyl)urea waste with other waste streams, especially incompatible materials like strong oxidizing agents.[7][9] Mixing wastes can lead to dangerous chemical reactions and complicates the final disposal process.
Step 2: Containerization
The integrity of the waste containment is crucial for preventing leaks and exposures.
Container Selection: Use a chemically compatible and sealable container for all Tris(2-hydroxyethyl)urea waste. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.[7][10]
Condition: Ensure the container is in good condition, free from cracks or residues from previous use.
Closure: Keep the waste container closed at all times, except when adding waste. This minimizes the risk of spills and the release of vapors.[2][3]
Step 3: Waste Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
Initial Labeling: Affix a "Hazardous Waste" or "Dangerous Waste" label to the container as soon as the first piece of waste is added.[7][10]
Content Identification: Clearly write the full chemical name, "Tris(2-hydroxyethyl)urea Waste," on the label. Avoid using abbreviations or chemical formulas.
Hazard Communication: Indicate the relevant hazards (e.g., "Irritant").
Step 4: Temporary Accumulation and Storage
Waste must be stored safely pending collection by a licensed disposal service.
Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area.[10]
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks.
Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizers.[9]
Step 5: Final Disposal
The final disposition of chemical waste is strictly regulated.
Professional Disposal Service: The disposal of Tris(2-hydroxyethyl)urea waste must be conducted through a licensed and certified chemical waste disposal service.[2]
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]
Prohibited Actions:Do not dispose of Tris(2-hydroxyethyl)urea, or containers contaminated with it, in the regular trash or by pouring it down the drain.[2][6]
Emergency Procedures: Spill Management
In the event of a spill, a prompt and correct response is critical to mitigate risks.
Ensure Safety: Immediately alert others in the area and ensure the area is well-ventilated.[2]
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[10] Place the collected material into a suitable container for disposal.
Cleanup: Use an inert absorbent material for any liquid component.[9]
Decontamination: Thoroughly clean the spill area with soap and water.[2]
Dispose: All materials used for the cleanup must be placed in the labeled chemical waste container for proper disposal.[10]
Summary and Visual Workflow
For quick reference, the key procedural information is summarized below.
Procedure
Core Requirement
Rationale
Hazard ID
Assume irritant properties based on similar compounds.
Ensures cautious handling even without specific acute toxicity data.
PPE
Goggles, nitrile gloves, lab coat.
Prevents skin/eye contact and irritation.
Segregation
Designate a separate waste stream for Tris(2-hydroxyethyl)urea.
Avoids dangerous reactions and ensures proper disposal routing.[7]
Comprehensive Safety and Operational Guide: Handling Tris(2-hydroxyethyl)urea (CAS 97271-72-2)
Welcome to the definitive laboratory masterfile for handling Urea, tris(2-hydroxyethyl)- (commonly referred to as Tris(2-hydroxyethyl)urea or THU). As drug development and materials science increasingly rely on advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the definitive laboratory masterfile for handling Urea, tris(2-hydroxyethyl)- (commonly referred to as Tris(2-hydroxyethyl)urea or THU). As drug development and materials science increasingly rely on advanced crosslinking agents and humectants, understanding the precise handling parameters of THU is critical. This guide transcends standard Safety Data Sheets (SDS) by providing actionable, field-tested methodologies designed to ensure both operator safety and experimental integrity.
Physicochemical Profiling & Hazard Assessment
THU is an advanced hydroxyalkyl urea (HAU) utilized extensively as a crosslinking agent in polymer chemistry and a fire retardant intermediate . While it exhibits low acute toxicity at room temperature, its high hygroscopicity and thermal instability present unique logistical challenges that dictate strict personal protective equipment (PPE) requirements.
Table 1: Physicochemical & Hazard Profile of Tris(2-hydroxyethyl)urea
Property
Value / Specification
Operational Implication
Chemical Name
Urea, tris(2-hydroxyethyl)-
N/A
CAS Number
97271-72-2
Use for exact inventory tracking .
Molecular Weight
192.21 g/mol
Critical for stoichiometric crosslinking calculations.
Physical State
Viscous liquid / Hygroscopic solid
Requires desiccated storage and handling.
Thermal Stability
Decomposes at 130°C – 170°C
Do not exceed 120°C during solution preparation.
Primary Hazards
Dermal humectant, Inhalation hazard
Releases CO₂ and NH₃ gases upon thermal breakdown.
Personal Protective Equipment (PPE) Architecture
Standard laboratory PPE is insufficient when handling reactive HAUs. The following architecture is required based on the mechanistic behavior of THU:
Dermal Protection (Nitrile, >0.11 mm thickness): THU is a potent humectant. Prolonged dermal exposure causes localized osmotic dehydration as the chemical rapidly draws moisture from the stratum corneum.
Self-Validation: Perform a pneumatic inflation test on gloves prior to donning to ensure zero micro-tears. Replace gloves immediately if tactile stickiness is observed.
Ocular Protection (ANSI Z87.1 Full-Seal Splash Goggles): Aqueous THU solutions can induce severe osmotic stress on the corneal epithelium. Standard safety glasses with side shields are inadequate; full-seal splash goggles are mandatory to prevent micro-droplet ingress.
Respiratory Protection (Ammonia-Rated Cartridges): When processing THU above 120°C, it undergoes thermal degradation, releasing ammonia (NH₃) and carbon dioxide (CO₂) . If thermal processing is required outside a certified fume hood, a half-face respirator equipped with ammonia/methylamine cartridges (e.g., 3M 6004) is non-negotiable.
Body Protection (Poly-coated Tyvek Lab Coat):
Causality: In the event of an accidental spill during thermal processing, a poly-coating prevents the hot, viscous humectant from penetrating the fabric and adhering to the skin, which would otherwise cause severe thermal and osmotic burns.
Operational Workflows & Experimental Protocols
Figure 1: Step-by-step operational workflow for the safe preparation of THU solutions.
Protocol 1: Preparation of Aqueous THU Solutions
Objective: Formulate a stable, crosslinker-ready aqueous solution without inducing premature hydrolysis or thermal degradation.
Environmental Isolation: Conduct all weighing inside a desiccated glove box or a low-humidity fume hood.
Causality: THU rapidly absorbs atmospheric moisture, which alters its effective mass and compromises stoichiometric accuracy in drug formulation or polymer synthesis.
Gravimetric Analysis: Use an anti-static spatula to transfer the material into a tared, sealed volumetric flask.
Self-Validation: The mass should remain stable on the analytical balance for 30 seconds; continuous mass gain indicates active moisture absorption, requiring immediate sealing.
Solvent Integration: Slowly introduce the aqueous solvent while maintaining continuous magnetic stirring (300-400 RPM) to prevent localized concentration gradients.
Thermal Control: If heating is required to accelerate dissolution, utilize a thermostatically controlled water bath set strictly below 60°C .
Causality: Exceeding 120°C initiates the breakdown of the urea backbone, rendering the crosslinker inert and generating hazardous gases.
Quality Control: Measure the pH of the final solution.
Self-Validation: A stable, neutral to slightly acidic pH indicates successful dissolution. A sudden spike in alkalinity (pH > 8.5) confirms thermal degradation and the release of dissolved ammonia. Discard the solution if this occurs.
Thermal Decomposition & Emergency Protocols
Figure 2: Thermal decomposition pathway of THU under elevated temperatures.
Protocol 2: Spill Management and Chemical Neutralization
Objective: Safely contain and neutralize THU spills to prevent slip hazards, cross-contamination, and environmental toxicity.
Containment: For liquid solutions, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).
Causality: Using organic absorbents like sawdust can trigger unwanted crosslinking reactions if residual catalysts or acids are present in the environment.
Mechanical Recovery: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.
Surface Neutralization: Wash the spill area with a mild acidic solution (e.g., 1% acetic acid) followed by copious amounts of deionized water.
Causality: The mild acid neutralizes any trace ammonia generated by localized friction or heat during the spill, preventing downstream respiratory irritation for lab personnel.
Disposal: Label as "Non-RCRA Hazardous Waste - Urea Derivative" and route to a controlled incineration facility. Do not discharge into the municipal sewer system, as THU imparts a high biological oxygen demand (BOD) and nitrogen load to wastewater treatment plants.
References
US Patent 5858549A:(Hydroxyalkyl)urea crosslinking agents. Details the structural properties and crosslinking capabilities of Tris(2-hydroxyethyl)urea.
US Patent 7033526B2:Fire retardant foam and gel compositions. Outlines the thermal decomposition profile of hydroxyalkylureas, specifically the release of CO₂ and NH₃ at 130°C–170°C.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.